molecular formula C14H13NO5S B407773 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid CAS No. 147410-79-5

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B407773
CAS No.: 147410-79-5
M. Wt: 307.32g/mol
InChI Key: OLDHEBKKRMIQFO-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of enzyme inhibition. Its structure, which incorporates both a sulfamoyl group and a benzoic acid moiety, is characteristic of compounds designed to interact with enzyme active sites . Research into similar sulfamoyl-bearing compounds has demonstrated their potential as potent inhibitors of carbonic anhydrase isoforms , which are validated drug targets for conditions such as glaucoma, neuropathic pain, and cancer . The benzoic acid group can serve as a bioisosteric replacement for the sulphamoyl group, offering a strategy to modulate the compound's potency, selectivity, and physicochemical properties . This makes 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid a valuable intermediate for the design and synthesis of novel bioactive molecules, providing researchers with a versatile scaffold for developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-13-8-3-2-7-12(13)15-21(18,19)11-6-4-5-10(9-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHEBKKRMIQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236695
Record name 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid
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Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147410-79-5
Record name 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147410-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701236695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid chemical structure and properties

[1]

Executive Summary & Chemical Identity

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (CAS: 147410-79-5 ) is a synthetic sulfonamide derivative characterized by a benzoic acid core linked to a 2-methoxyaniline moiety via a sulfonyl group.[1] In medicinal chemistry, this molecule serves as a foundational "Sulfamoyl Benzoic Acid" (SBA) scaffold.

Research identifies this structural class as non-lipid mimetics of Lysophosphatidic Acid (LPA). Unlike endogenous LPA, which activates multiple receptors (LPA1–6) with varying effects, SBA derivatives are engineered for high selectivity toward the LPA2 receptor . Selective LPA2 activation is a sought-after therapeutic mechanism for mitigating radiation-induced injury and inhibiting apoptosis in gastrointestinal tissues without provoking the tumorigenic risks associated with broad-spectrum LPA activation.

Physicochemical Profile
PropertyData
CAS Number 147410-79-5
IUPAC Name 3-(2-methoxyphenylsulfamoyl)benzoic acid
Molecular Formula C₁₄H₁₃NO₅S
Molecular Weight 307.32 g/mol
Solubility Soluble in DMSO (>10 mg/mL), DMF; Low solubility in water (requires pH adjustment)
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Sulfonamide) ~10.2 (Sulfonamide NH)
LogP ~1.7 (Predicted)
H-Bond Donors 2 (COOH, NH)
H-Bond Acceptors 5 (SO₂, COOH, OMe)

Chemical Synthesis Protocol

The synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid follows a nucleophilic substitution pathway (sulfonylation) under anhydrous conditions. The protocol below ensures high purity by minimizing hydrolysis of the sulfonyl chloride precursor.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Precursor A: 3-(Chlorosulfonyl)benzoic acid (CAS: 4025-77-8)

  • Precursor B: 2-Methoxyaniline (o-Anisidine) (CAS: 90-04-0)

  • Base: Pyridine or Triethylamine (Et₃N)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Workup: 1N Hydrochloric Acid (HCl), Brine, Ethyl Acetate

Step-by-Step Methodology
  • Preparation: Purge a 250 mL round-bottom flask with nitrogen. Add 3-(Chlorosulfonyl)benzoic acid (1.0 eq) dissolved in anhydrous DCM.

  • Activation: Cool the solution to 0°C using an ice bath. Add Pyridine (2.5 eq) dropwise to scavenge the HCl byproduct.

  • Coupling: Slowly add 2-Methoxyaniline (1.1 eq) dissolved in minimal DCM. The slight excess ensures complete consumption of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching & Workup:

    • Evaporate the solvent under reduced pressure.[2][3]

    • Resuspend the residue in Ethyl Acetate.[2]

    • Wash with 1N HCl (2x) to remove pyridine and unreacted aniline.

    • Wash with Brine (1x) and dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the target compound as a white/off-white solid.

Synthesis Workflow Diagram

SynthesisPathwayStart13-(Chlorosulfonyl)benzoic acidReactionNucleophilic Substitution(DCM, Pyridine, 0°C -> RT)Start1->ReactionStart22-Methoxyaniline(o-Anisidine)Start2->ReactionIntermediateSulfonamide FormationReaction->Intermediate-HClWorkupAcid Wash (1N HCl)& RecrystallizationIntermediate->WorkupProduct3-[(2-Methoxyphenyl)sulfamoyl]benzoic acidWorkup->ProductYield >85%

Caption: Synthetic pathway for the coupling of sulfonyl chloride and aniline precursors to form the SBA scaffold.

Biological Mechanism: LPA2 Receptor Agonism

The primary research utility of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid lies in its role as a scaffold for LPA2-specific agonists .

Mechanism of Action

Lysophosphatidic acid (LPA) regulates cell survival, migration, and proliferation.[4] However, endogenous LPA is a phospholipid that activates LPA1, LPA2, and LPA3.

  • LPA1 Activation: Often linked to fibrosis and neuropathic pain.

  • LPA2 Activation: Specifically mediates anti-apoptotic signals and promotes mucosal recovery.

The "Sulfamoyl Benzoic Acid" (SBA) class mimics the pharmacophore of LPA but lacks the phosphate headgroup, allowing it to bypass phosphate-degrading enzymes (lipid phosphate phosphatases) and interact selectively with the LPA2 transmembrane pocket.

Signaling Cascade

Upon binding to LPA2, the compound triggers a G-protein coupled cascade:

  • G-Protein Coupling: Recruitment of Gα12/13 and Gαq .

  • Kinase Activation: Phosphorylation of ERK1/2 and Akt .

  • Nuclear Effect: Inhibition of Caspase-3 and Caspase-7 cleavage.

  • Phenotypic Outcome: Suppression of apoptosis (programmed cell death), particularly in intestinal epithelial cells exposed to radiation or chemotherapy.

Pathway Visualization

LPA2_PathwayLigand3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid(SBA Scaffold)ReceptorLPA2 Receptor(GPCR)Ligand->ReceptorSelective AgonismG12Gα12/13Receptor->G12GqGαqReceptor->GqRhoARhoAG12->RhoAPLCPLCGq->PLCERKERK1/2PhosphorylationRhoA->ERKPLC->ERKAktAktActivationPLC->AktBaxBax Translocation(Inhibited)ERK->BaxInhibitsCaspaseCaspase 3/7(Inhibited)Akt->CaspaseInhibitsSurvivalCELL SURVIVAL& RADIOPROTECTIONBax->SurvivalCaspase->Survival

Caption: Signal transduction pathway activated by SBA derivatives via the LPA2 receptor, leading to cell survival.

Experimental Validation Protocols

To validate the activity of this compound in a research setting, the following assays are standard.

A. Calcium Mobilization Assay (Functional Agonism)

Since LPA2 couples to Gq, activation triggers intracellular calcium release.

  • Cell Line: Use LPA2-transfected RH7777 cells or MEF (Mouse Embryonic Fibroblasts) cells.

  • Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM (calcium indicators) for 30 minutes.

  • Treatment: Apply the compound (0.1 nM – 10 µM).

  • Readout: Measure fluorescence intensity (Ex/Em 494/506 nm) using a kinetic plate reader.

  • Control: Compare against 1-Oleoyl-LPA (positive control) and vehicle (DMSO).

B. Apoptosis Inhibition Assay (Caspase 3/7)
  • Induction: Induce apoptosis in IEC-6 (Intestinal Epithelial Cells) using Doxorubicin (1 µM) or γ-irradiation (10 Gy).

  • Treatment: Co-treat with 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (10 µM).

  • Incubation: 24 hours.

  • Detection: Use a luminescent Caspase-3/7 Glo assay.

  • Result Interpretation: A reduction in luminescence compared to the Doxorubicin-only control indicates radioprotective/anti-apoptotic activity.

References

  • LPA2 Agonist Discovery: Kiss, G. N., et al. (2014). "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor." Journal of Medicinal Chemistry, 57(16), 7136-7140.

  • Chemical Vendor Data: BLD Pharm. "3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid and related SBA structures."

  • LPA2 Pathway Review: Yung, Y. C., et al. (2014). "LPA receptors: signaling properties and disease relevance." Lipids and Health Disease.

  • Compound Database: PubChem CID 147410-79-5. "3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid."[1][5][6][7]

Physicochemical properties like solubility and stability of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Abstract

This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, a novel chemical entity with potential pharmaceutical applications. Directed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for determining aqueous and organic solubility, as well as chemical and physical stability under various stress conditions. The causality behind experimental choices is explained, drawing from the structural characteristics of the molecule, which contains a benzoic acid moiety, a sulfonamide linkage, and a methoxy-substituted aromatic ring. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and suitable for informing downstream drug development activities such as formulation design and shelf-life prediction. All protocols are grounded in authoritative standards, and key mechanistic claims are supported by scientific literature.

Introduction: Understanding the Molecule

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is a complex organic molecule featuring three key functional groups that will dictate its physicochemical behavior:

  • A Benzoic Acid Group: This acidic moiety (pKa typically ~4-5) will render the molecule's solubility highly dependent on pH. In its ionized carboxylate form at higher pH, aqueous solubility is expected to increase significantly.

  • A Sulfonamide Group: The sulfonamide linkage is a common motif in many approved drugs.[1] Its N-H proton is weakly acidic, and its presence can contribute to complex solubility profiles and potential for polymorphism.[2][3]

  • A 2-Methoxy Phenyl Group: The methoxy group and the two phenyl rings contribute to the molecule's lipophilicity, which may counteract the solubilizing effect of the ionizable groups, particularly in neutral pH environments.

Given the absence of extensive public data on this specific molecule, a systematic experimental evaluation is paramount. This guide provides the foundational protocols to generate this critical dataset.

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For an ionizable compound like 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, solubility must be assessed as a function of pH.

Rationale for Experimental Design

The presence of the carboxylic acid and the sulfonamide group suggests that the molecule will exhibit its lowest solubility at a pH between their respective pKa values (the zwitterionic or neutral form). Therefore, a thorough investigation across a physiologically relevant pH range (pH 1.2 to 7.4) is essential. The shake-flask method, as recommended by the OECD Test Guideline 105, remains the gold standard for thermodynamic solubility determination due to its reliability and direct measurement of a saturated solution in equilibrium.

Experimental Protocol: Equilibrium Shake-Flask Method
  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), 6.8 (Phosphate buffer), and 7.4 (Phosphate buffer).

  • Sample Preparation: Add an excess amount of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: The solubility at each pH is reported in mg/mL or µg/mL. The solid phase should be analyzed post-experiment by techniques like XRPD to check for any polymorphic or solvate form changes.

Data Presentation: Predicted Solubility Profile

The following table illustrates an example of how the generated solubility data should be presented.

pH of BufferTemperature (°C)Expected Solubility (µg/mL)Rationale for Expected Outcome
1.225LowThe carboxylic acid is protonated (neutral), leading to lower aqueous solubility.
4.525Low-ModerateNear the pKa of the carboxylic acid, a mixture of ionized and non-ionized forms exists.
6.825Moderate-HighThe carboxylic acid is deprotonated (ionized), increasing interaction with water.
7.425HighThe carboxylic acid is fully ionized, maximizing aqueous solubility.
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) B Add Excess API to Vials A->B C Equilibrate in Shaker Bath (48-72h, 25°C) B->C D Filter Supernatant (0.22 µm PVDF) C->D E Quantify by HPLC-UV D->E F Report Solubility (µg/mL) E->F

Caption: Workflow for Aqueous Solubility Determination.

Stability Assessment

Evaluating the stability of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is crucial for determining its shelf-life and identifying potential degradation pathways. Both solution-state and solid-state stability should be investigated.

Rationale for Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to intentionally degrade the sample under more aggressive conditions than those used for long-term stability testing. This helps to:

  • Identify likely degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the stability-indicating analytical method.

The conditions chosen (acidic, basic, oxidative, photolytic, thermal) are based on the molecule's functional groups, which may be susceptible to hydrolysis (sulfonamide, though generally stable), decarboxylation (benzoic acid at high temperatures), or oxidation.[4][5]

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Thermal Degradation (Solid): Store the solid API at 60°C for 7 days.

    • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

Data Presentation: Example Forced Degradation Results
Stress Condition% Assay of Parent% Total DegradationMajor Degradants (m/z)
0.1 N HCl, 60°C>98%<2%-
0.1 N NaOH, 60°C~90%~10%[Predicted m/z]
3% H₂O₂, RT>95%<5%[Predicted m/z]
Heat (60°C, Solid)>99%<1%-
Photolytic~92%~8%[Predicted m/z]
Visualization: Stability Testing Logical Flow

G cluster_stress Forced Degradation Conditions A API Sample (Solid & Solution) B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Analyze by Stability-Indicating HPLC-PDA/MS B->G C->G D->G E->G F->G H Identify Degradation Products & Pathways G->H I Develop Stability-Indicating Method H->I

Caption: Logical Flow of Forced Degradation Studies.

Conclusion and Future Directions

This guide provides the essential experimental framework for a comprehensive evaluation of the solubility and stability of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. The data generated from these studies are fundamental for advancing a drug candidate. Positive outcomes, indicating acceptable solubility in the physiological pH range and good stability under stress conditions, would support progression into formulation development. Conversely, poor solubility may necessitate the use of enabling technologies such as salt formation, amorphous solid dispersions, or particle size reduction. The identification of specific degradation pathways allows for the development of appropriate control strategies and packaging to ensure product quality and shelf-life.

References

  • Journal of Chemical & Engineering Data. (n.d.). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. ACS Publications. Retrieved February 21, 2026, from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved February 21, 2026, from [Link]

  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 21, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved February 21, 2026, from [Link]

Sources

Quantum Chemical Calculations for Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfamoylbenzoate Scaffold and the Predictive Power of Quantum Chemistry

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are recognized for their wide-ranging pharmacological activities, including diuretic, anticancer, and anti-inflammatory effects.[1][2] A notable application is their role as potent inhibitors of carbonic anhydrase (CA), an enzyme family involved in physiological processes such as pH regulation and CO2 transport; its overexpression is linked to diseases like glaucoma and cancer.[3][4][5] The versatility of this scaffold stems from its unique physicochemical properties, which allow for tailored interactions with diverse biological targets.[1]

In the modern drug discovery pipeline, accelerating the identification and optimization of lead compounds is paramount. This is where quantum chemical calculations emerge as a powerful predictive tool. By applying the principles of quantum mechanics, we can compute the electronic structure and properties of molecules with high accuracy. This allows us to rationalize structure-activity relationships (SAR), predict molecular reactivity, and understand drug-receptor interactions at an atomic level—often before a compound is ever synthesized.[6]

This in-depth guide provides researchers, scientists, and drug development professionals with a technical framework for applying quantum chemical calculations to the study of sulfamoylbenzoic acid derivatives. We will move beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and scientifically sound computational protocol.

Part 1: Theoretical Foundations and Method Selection

The accuracy of any quantum chemical calculation is fundamentally determined by the chosen level of theory and basis set. For organic molecules containing second-row elements like sulfur, these choices are particularly critical.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for computational studies of drug-like molecules. It offers a favorable balance between computational cost and accuracy by approximating the many-electron Schrödinger equation through the electron density.[7]

A popular and widely validated functional for organic systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties.[8][9] Numerous studies on sulfonamides and related derivatives have successfully employed the B3LYP functional, making it a reliable starting point for investigations.[8][10][11]

Basis Sets: Describing Atomic Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility with which electron distribution can be described.

  • Pople-style Basis Sets: For routine calculations on medium-sized organic molecules like sulfamoylbenzoic acid derivatives, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are widely used.[8][9][12]

    • The "6-31G" designation describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

    • (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for accurately describing the geometry and bonding in molecules with heteroatoms.

    • The "+" symbol, as in 6-311+G(d,p) , signifies the inclusion of diffuse functions, which are important for describing anions and systems with lone pairs of electrons, such as the oxygen and nitrogen atoms in the sulfamoyl and carboxyl groups.[9]

  • Basis Sets for Sulfur: Accurately modeling sulfur-containing compounds requires special attention. Sulfur's valence shell can be polarized, and some standard basis sets may not be sufficient. While Pople-style sets are often adequate, for higher accuracy studies, correlation-consistent (cc) basis sets like aug-cc-pV(X+d)Z (where X = D, T, Q) are recommended.[13] These sets are specifically designed to include tight d-functions to account for core polarization effects in third-row atoms.[14][15] For most drug design applications, B3LYP with a 6-311+G(d,p) or 6-311++G(d,p) basis set provides a robust and validated level of theory.[10][11]

Part 2: The Computational Workflow: A Step-by-Step Protocol

A rigorous and reproducible computational study follows a well-defined workflow. Each step is essential for ensuring the final results are physically meaningful.

G cluster_prep Phase 1: Preparation cluster_qm Phase 2: Quantum Mechanics Calculation cluster_analysis Phase 3: Data Analysis & Interpretation mol_build 1. Molecule Construction (2D Sketch -> 3D Model) pre_opt 2. Initial Optimization (e.g., Molecular Mechanics) mol_build->pre_opt Initial 3D coordinates geom_opt 3. Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) pre_opt->geom_opt Rough geometry freq_calc 4. Frequency Analysis geom_opt->freq_calc Optimized stationary point prop_calc 5. Property Calculation (HOMO-LUMO, MEP, etc.) freq_calc->prop_calc Verified minimum energy structure interpret 6. Interpretation for Drug Design prop_calc->interpret

Caption: Standard workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation (the equilibrium geometry) of the molecule and to verify that it is a true minimum on the potential energy surface.

  • Molecule Construction: Draw the 2D structure of the sulfamoylbenzoic acid derivative in a molecular editor (e.g., GaussView, Avogadro, ChemDraw) and convert it to a 3D structure.

  • Pre-optimization (Optional but Recommended): Perform an initial, rapid geometry optimization using a less computationally expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM3).[16] This provides a reasonable starting geometry for the more demanding DFT calculation.

  • DFT Geometry Optimization:

    • Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).[17][18]

    • Specify the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet ground states).

    • Choose the level of theory and basis set. For our purposes, a keyword line in a Gaussian input file might look like: #P B3LYP/6-311+G(d,p) Opt.[17][18]

    • The Opt keyword instructs the software to perform a geometry optimization, systematically adjusting the bond lengths, angles, and dihedrals to minimize the molecule's energy.

  • Frequency Calculation:

    • Once the optimization is complete, perform a frequency calculation at the same level of theory. This is a critical validation step.[19] The keyword line would be: #P B3LYP/6-311+G(d,p) Freq.

    • Causality: The frequency calculation computes the second derivatives of the energy with respect to atomic coordinates. A true energy minimum will have all real (positive) vibrational frequencies.[19] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure, and the geometry must be further refined.[19][20]

    • This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[19]

Part 3: Analysis of Calculated Properties for Drug Design

With a validated minimum energy structure, we can now calculate a suite of electronic properties that provide direct insights into the molecule's potential as a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[7]

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are potential sites for electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are potential sites for nucleophilic attack.[21]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[22] A small energy gap suggests the molecule is more reactive and less stable, while a large gap indicates higher stability.[6] This gap is fundamental to understanding electronic transitions and can be correlated with the molecule's biological activity.[22]

PropertyInterpretation in Drug Design
HOMO Energy Higher energy indicates a better electron donor.
LUMO Energy Lower energy indicates a better electron acceptor.
ΔE (LUMO - HOMO) Large Gap: High kinetic stability, low reactivity.[22]
Small Gap: Low kinetic stability, high reactivity.[22]
Caption: Interpreting Frontier Molecular Orbital data.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential surrounding a molecule. It is an invaluable tool for understanding intermolecular interactions, particularly drug-receptor recognition.[23][24] The MEP is calculated by bringing a positive point charge (a "probe") to various points on the molecule's electron density surface and calculating the interaction energy.[25]

  • Color-Coding: MEP maps are typically color-coded.

    • Red/Yellow: Regions of negative potential (electron-rich), such as those around oxygen or nitrogen atoms. These areas are attractive to electrophiles and are key hydrogen bond acceptor sites.[24][25]

    • Blue/Green: Regions of positive potential (electron-poor), such as those around hydrogen atoms attached to electronegative atoms. These are attractive to nucleophiles and are key hydrogen bond donor sites.[24]

The concept of MEP is central to the principle of molecular recognition: a drug molecule is likely to bind to a receptor site that has a complementary electrostatic potential pattern.[26][27] By analyzing the MEP of a sulfamoylbenzoic acid derivative, we can predict which parts of the molecule are most likely to engage in crucial hydrogen bonding or electrostatic interactions within a protein's active site.[23]

MEP_Concept cluster_drug Drug Molecule (e.g., Sulfamoylbenzoic Acid) cluster_receptor Receptor Site drug_neg Negative MEP (Red Region, e.g., O, N) Hydrogen Bond Acceptor receptor_pos Positive Region (e.g., Arg, Lys) Hydrogen Bond Donor drug_neg->receptor_pos Favorable Electrostatic Interaction drug_pos Positive MEP (Blue Region, e.g., N-H) Hydrogen Bond Donor receptor_neg Negative Region (e.g., Asp, Glu) Hydrogen Bond Acceptor drug_pos->receptor_neg Favorable Electrostatic Interaction

Caption: Principle of MEP complementarity in drug-receptor binding.

Conclusion and Future Outlook

Quantum chemical calculations provide a robust, predictive framework for the rational design of sulfamoylbenzoic acid derivatives. By leveraging methods like DFT, medicinal chemists can gain profound insights into the electronic properties that govern molecular stability, reactivity, and intermolecular recognition. The systematic application of the workflow described herein—from validated geometry optimization to the analysis of FMOs and MEPs—enables a more efficient and informed drug discovery process. This approach helps prioritize synthetic targets, rationalize SAR data, and ultimately contributes to the development of more potent and selective therapeutics.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC.
  • How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. Self-Help.
  • The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE.
  • Application of molecular electrostatic potentials in drug design.
  • Molecular electrostatic potential as a factor of drug-receptor recognition. PubMed.
  • Sulphur Basis-Sets. crystal.unito.it.
  • Unveiling Drug Discovery Insights through Molecular Electrost
  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?.
  • Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory. Taylor & Francis Online.
  • Molecular Electrostatic Potential (MEP). Georg-August-Universität Göttingen.
  • N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
  • A DFT and QSAR Study of Several Sulfonamide Deriv
  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem.
  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory.
  • Synthesis, Characterization and Antitumor Assessments of Sulfonamide-1,2,4 Compounds With EGFR Inhibitory Potential: DFT Calculation, Molecular Docking, Molecular Dynamics, and MM/PBSA Approaches. DSpace Repository.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online.
  • Running ab initio quantum chemistry calculations in Gaussian. Princeton University.
  • Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
  • Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT.
  • Unraveling the influence of defects on Sulfonamide adsorption onto Blue-phosphorene nanotube using density functional theory. PLOS ONE.
  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental D
  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. University of Wisconsin-Eau Claire.
  • Gaussian Electronic Structure Guide. Scribd.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed.
  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants.
  • LUMO Analysis for Nucleophilic Reactions. WuXi AppTec.
  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Deriv
  • Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Okayama University Scientific Achievement Repository.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry.

Sources

Methodological & Application

Experimental protocol for synthesizing 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Experimental Protocol for the Synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and 2-methoxyaniline. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and critical safety information to ensure a successful and safe synthesis.

Introduction

Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their presence in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The target molecule, 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, combines the key structural features of a sulfonamide, a benzoic acid, and a methoxy-substituted aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules.[3][4] Its structure is analogous to compounds that have been investigated for various biological activities.

The synthetic strategy detailed herein is a robust and well-established method for forming a sulfonamide linkage: the reaction of a sulfonyl chloride with a primary amine.[2] Specifically, the commercially available 3-(chlorosulfonyl)benzoic acid, a bifunctional molecule with a highly reactive sulfonyl chloride group, is reacted with 2-methoxyaniline (o-anisidine).[5][6] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme

The synthesis proceeds in a single step from commercially available starting materials as depicted below:

Reaction Scheme for the synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Figure 1: Synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid from 3-(chlorosulfonyl)benzoic acid and 2-methoxyaniline.

Physicochemical Data and Reagents

A summary of the reactants and the expected product is provided below for ease of calculation and experimental planning.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleMolar Equiv.
3-(Chlorosulfonyl)benzoic acidC₇H₅ClO₄S220.63Starting Material1.0
2-Methoxyaniline (o-anisidine)C₇H₉NO123.15Nucleophile1.1
PyridineC₅H₅N79.10Base / Solvent~2.5
Dichloromethane (DCM)CH₂Cl₂84.93Solvent-
Hydrochloric Acid (1M aq.)HCl36.46Work-up Reagent-
Ethyl AcetateC₄H₈O₂88.11Extraction/Recrystallization-
HexaneC₆H₁₄86.18Recrystallization-
Product C₁₄H₁₃NO₅S 307.32 Target Molecule -

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product isolation.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 2-methoxyaniline in Pyridine/DCM B Cool solution to 0°C (Ice Bath) A->B C Slowly add 3-(chlorosulfonyl) -benzoic acid solution B->C Prepare for addition D Stir at 0°C for 30 min, then at RT for 4-6 hours C->D E Monitor reaction by TLC D->E F Quench with water and acidify with 1M HCl E->F Reaction complete G Extract with Ethyl Acetate F->G H Wash organic layer (Water, Brine) G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Recrystallize crude solid (Ethyl Acetate/Hexane) I->J Isolate crude solid K Filter and dry product under vacuum J->K L Characterize: (¹H NMR, MS, MP) K->L

Caption: Experimental workflow for the synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid.

Detailed Experimental Protocol

Materials and Equipment
  • 3-(Chlorosulfonyl)benzoic acid (≥97% purity)[5][6][7]

  • 2-Methoxyaniline (≥98% purity)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl Acetate (reagent grade)

  • n-Hexane (reagent grade)

  • 1M Hydrochloric Acid (aq.)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.35 g, 11.0 mmol, 1.1 eq.) in a mixture of anhydrous dichloromethane (20 mL) and anhydrous pyridine (2.0 mL, 25.0 mmol, 2.5 eq.).

    • Causality Note: DCM is used as a solvent to ensure all reactants are in solution. Pyridine acts as both a base to neutralize the HCl byproduct and as a catalyst. Using a slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride.[2] The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride.[8]

  • Cool the flask in an ice-water bath to 0°C with continuous stirring.

Addition and Reaction: 3. In a separate beaker, dissolve 3-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (15 mL). 4. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes. Maintain the internal temperature below 5°C during the addition.

  • Causality Note: The reaction is highly exothermic. A slow, dropwise addition at 0°C is critical to control the reaction rate, prevent side reactions, and ensure safety.
  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours.
  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is complete when the spot corresponding to 3-(chlorosulfonyl)benzoic acid has disappeared.

Work-up and Isolation: 8. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. 9. Acidify the mixture to a pH of approximately 2 by slowly adding 1M HCl. This will protonate the excess pyridine and the product's carboxylate group, making them soluble in the appropriate layers. 10. Extract the aqueous layer with ethyl acetate (3 x 40 mL). 11. Combine the organic layers and wash them sequentially with deionized water (2 x 30 mL) and saturated brine (1 x 30 mL).

  • Causality Note: The water wash removes any remaining pyridine hydrochloride and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer before drying.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification: 13. Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then slowly add n-hexane until the solution becomes cloudy. 14. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation. 15. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

  • Expected Yield: 75-85%.
  • Expected Appearance: White to off-white solid.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-(Chlorosulfonyl)benzoic acid: Corrosive. Causes severe skin burns and eye damage.[7] Reacts with water. Handle in a dry environment.

  • 2-Methoxyaniline (o-anisidine): Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation of vapors.

  • Thionyl Chloride (if used for precursor synthesis): Reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10][11] Causes severe skin burns and eye damage.[12] Extreme caution is required.

References

  • Arshad, N., et al. (n.d.). N-(2-Methoxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioinfo Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES. Retrieved from [Link]

  • Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Google Patents. (n.d.). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Kopecký, D., et al. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Center for Biotechnology Information. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 3-(Chlorosulfonyl)benzoic acid-97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Dora, D., et al. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.
  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, January 6). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. (2003, April 30). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl).
  • MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

Sources

Application of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid in LPA2 receptor agonist studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[(2-Methoxyphenyl)sulfamoyl]benzoic Acid Derivatives in LPA2 Receptor Agonist Studies

Executive Summary

This guide details the application of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (and its structural analogs, often termed Sulfamoyl Benzoic Acids or SBAs ), a class of highly selective, non-lipid agonists for the Lysophosphatidic Acid Receptor 2 (LPA2).[1]

Historically, LPA receptor studies relied on lipid-like ligands (e.g., LPA 18:[1]1) which suffer from metabolic instability and poor receptor subtype specificity. The development of non-lipid agonists, evolving from the parent compound GRI-977143 to second-generation SBA derivatives, has revolutionized this field.[1] These small molecules are critical tools for researching anti-apoptotic signaling , radiation mitigation , and intestinal epithelial protection .

Key Advantages of SBA Agonists:

  • High Specificity: Negligible activity at LPA1 or LPA3 subtypes, preventing off-target effects like LPA1-mediated anoikis.[1]

  • Metabolic Stability: Resistant to lipid phosphate phosphatases (LPPs) that degrade endogenous LPA.[1]

  • Potency: Optimized SBA analogs exhibit sub-nanomolar affinity (

    
     nM), significantly more potent than early thio-benzoic acid derivatives.[1]
    

Chemical Profile & Reconstitution

The compound is a sulfamoyl benzoic acid derivative.[2] Unlike lipid agonists, it behaves as a typical small-molecule organic acid.[1]

PropertySpecification
Chemical Class Sulfamoyl Benzoic Acid (SBA)
Target LPA2 GPCR (LPAR2/EDG4)
Solubility Soluble in DMSO (>10 mg/mL); Ethanol.[1] Poorly soluble in water.
Stability Stable at -20°C as a solid.[1] Solutions in DMSO stable for 1 month at -20°C.
Molecular Weight ~300-400 Da (varies by specific substitution, e.g., allyl groups)

Reconstitution Protocol:

  • Stock Solution (10 mM): Dissolve the lyophilized powder in high-grade anhydrous DMSO. Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot: Dispense into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
  • Working Solution: Dilute the stock into aqueous buffer (PBS or media) immediately prior to use.

    • Critical Note: Keep final DMSO concentration

      
       in cell assays to prevent solvent toxicity.
      

Mechanism of Action: The Survival Signal

Upon binding to LPA2, the agonist induces a conformational change that couples the receptor to


, 

, and

proteins. The unique anti-apoptotic efficacy of LPA2 agonists stems from the assembly of a macromolecular complex involving NHERF2 and TRIP6 at the receptor's C-terminus.

Key Signaling Outcomes:

  • ERK1/2 Activation: Promotes proliferation.[1]

  • Akt/PI3K Pathway: Inhibits BAD and Bax (pro-apoptotic factors).[1]

  • NF-

    
    B Activation:  Upregulates survival genes (e.g., Bcl-2).[1]
    
  • Inhibition of Caspases: Blocks the proteolytic cascade of Caspase-3/7.

LPA2_Signaling Agonist SBA Agonist (Extracellular) LPA2 LPA2 Receptor (Transmembrane) Agonist->LPA2 Binding Complex Macromolecular Complex (LPA2 + NHERF2 + TRIP6) LPA2->Complex Scaffold Assembly G_prot G-Proteins (Gi, Gq, G12/13) LPA2->G_prot Activation ERK ERK1/2 Phosphorylation Complex->ERK Akt Akt/PI3K Activation G_prot->Akt NFkB NF-κB Translocation G_prot->NFkB Survival Cell Survival & Radiation Mitigation ERK->Survival Mito Mitochondria (Bax Inhibition) Akt->Mito Inhibits Pro-Apoptosis NFkB->Survival Caspase Caspase 3/7 Cleavage Blocked Mito->Caspase Prevents Cyt C Release Caspase->Survival Apoptosis Halted

Figure 1: The LPA2-specific signaling cascade triggered by Sulfamoyl Benzoic Acid agonists, highlighting the NHERF2/TRIP6 complex unique to this receptor subtype.[1]

Protocol A: In Vitro Calcium Mobilization Assay

This is the gold-standard assay for validating agonist potency (


) and specificity.[1] LPA2 couples to 

, leading to intracellular

release.

Materials:

  • Cells: LPA2-transduced MEF cells or RH7777 cells (LPA2-negative cells as control).[1]

  • Dye: Fluo-4 AM or Fura-2 AM.[1]

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate.[1]

    • Incubate overnight to reach 90% confluence.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 4

      
      M Fluo-4 AM + 2.5 mM Probenecid (to inhibit dye efflux).[1]
      
    • Remove culture media and add 100

      
      L Loading Buffer.
      
    • Incubate: 30 mins at 37°C, then 15 mins at Room Temperature (RT).

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the SBA agonist in HBSS (range: 0.1 nM to 10

      
      M).[1]
      
    • Control: Use LPA 18:1 (1

      
      M) as a positive control.[1]
      
  • Measurement (Kinetic Read):

    • Transfer plate to the reader.[3]

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Injection: Automatically inject 20

      
      L of agonist.
      
    • Response: Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline, divided by baseline).[1]
      
    • Plot log[Agonist] vs. Response to determine

      
      .[1]
      

Expert Insight:

Unlike lipid LPA, SBA derivatives do not suffer from "wall effects" (sticking to plastic) as severely, but BSA in the buffer is still recommended to maintain the monomeric state of the ligand.

Protocol B: Radiation Mitigation & Apoptosis Assay

This protocol demonstrates the functional utility of the agonist in protecting cells from DNA damage-induced apoptosis (e.g., Gamma radiation or Doxorubicin).[1]

Target Cells: IEC-6 (Rat Intestinal Epithelial Cells) or HUVECs.[1]

Workflow Diagram:

Experiment_Workflow Step1 1. Cell Seeding (24h prior) Step2 2. Pre-Treatment (1h prior to injury) Step1->Step2 70% Confluence Step3 3. Induction of Injury (15 Gy Radiation or Doxorubicin) Step2->Step3 Add SBA Agonist (1-10 µM) Step4 4. Post-Incubation (24h - 48h) Step3->Step4 Wash & Replace Media Step5 5. Readout (Caspase 3/7 Glo) Step4->Step5 Lysis

Figure 2: Experimental timeline for evaluating radiomitigation efficacy.

Detailed Methodology:

  • Preparation:

    • Seed IEC-6 cells in 96-well white plates (opaque) for luminescence reading.

    • Allow attachment for 24 hours.

  • Drug Treatment (The "Mitigation" Window):

    • Replace media with fresh media containing 1

      
      M to 10 
      
      
      
      M
      of the SBA agonist.
    • Vehicle Control: 0.1% DMSO.

    • Incubate for 1 hour prior to irradiation.[1] (Post-irradiation treatment up to 2 hours is also effective for some SBA analogs).[1]

  • Injury Induction:

    • Irradiate cells with a Gamma-source (e.g., Cesium-137) at 10 to 15 Gy .[1]

    • Alternatively, treat with 1

      
      M Doxorubicin.
      
  • Incubation:

    • Return cells to incubator for 24 hours.

  • Caspase 3/7 Assay:

    • Add Caspase-Glo® 3/7 reagent (Promega) directly to wells (1:1 ratio with media).[1]

    • Shake at 500 rpm for 30 seconds. Incubate 30 mins in dark.

    • Read Luminescence.[1]

  • Validation:

    • Successful agonists will show a 30-60% reduction in Luminescence (Caspase activity) compared to the Vehicle/Radiation group.[1]

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
High Background Signal Constitutive LPA2 activity or high serum LPA.[1]Use Charcoal-Stripped FBS or serum-free media for 4-12 hours prior to assay (Serum Starvation).[1]
Low Potency (

shift)
Compound precipitation or degradation.[1]Ensure stock is fresh. Do not store diluted working solutions. Verify solubility in the specific assay buffer.
Non-Specific Effects Off-target binding at high concentrations.[1]Always run a Vector Control (cells lacking LPA2) to confirm the signal is LPA2-dependent.[1]
In Vivo Toxicity Systemic accumulation.[1]For mouse models, the typical effective dose is 1-5 mg/kg (SC or IP).[1] Do not exceed 20 mg/kg without toxicity screening.[1]

References

  • Kiss, G. N., et al. (2012). "Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions."[1][4] Molecular Pharmacology. (Describes the discovery of the parent scaffold GRI-977143).

  • Fells, J. I., et al. (2014). "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor."[5] Journal of Medicinal Chemistry. (Seminal paper on the specific SBA derivatives).

  • Deng, W., et al. (2007). "The Lysophosphatidic Acid Type 2 Receptor Is Required for Protection against Radiation-Induced Intestinal Injury."[1] Gastroenterology. (Establishes the biological rationale for LPA2 agonists).

  • Patil, R., et al. (2015). "Sulfamoyl Benzoic Acid Derivatives as LPA2 Agonists." US Patent Application. (Chemical structure validation).

Sources

HPLC Method Development for Quantification of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid . This compound, structurally significant as a core scaffold for Lysophosphatidic Acid Receptor 2 (LPA2) agonists and a potential synthetic intermediate for sulfonylurea-class therapeutics, presents specific analytical challenges due to its amphiphilic nature and ionizable carboxylic acid moiety.

This protocol is designed for researchers in pharmaceutical development and quality control, providing a robust, self-validating workflow compliant with ICH Q2(R1) guidelines.

Physicochemical Profiling & Analytical Strategy

Before method development, a mechanistic understanding of the analyte is required to predict chromatographic behavior.

Chemical Structure & Properties
  • IUPAC Name: 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

  • Molecular Formula: C₁₄H₁₃NO₅S

  • Molecular Weight: ~307.32 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (COOH): Acidic, pKa ≈ 3.8–4.[1]2. At neutral pH, this exists as a carboxylate anion (

      
      ), leading to poor retention on C18 columns.
      
    • Sulfonamide (-SO₂NH-): Weakly acidic (pKa ≈ 10.0). The nitrogen proton can dissociate at high pH.

    • Methoxy Group (-OCH₃): Increases lipophilicity and electron density on the phenyl ring.

Method Development Logic
  • Retention Mechanism: To retain the acidic analyte on a hydrophobic C18 stationary phase, ion suppression is mandatory.[2] The mobile phase pH must be maintained at least 1.5 units below the pKa of the carboxylic acid (Target pH: 2.5–3.0).

  • Detection: The molecule contains two aromatic rings linked by a sulfonamide, providing strong UV absorption.

    • Primary Wavelength: 254 nm (π-π* transitions of the benzene rings).

    • Secondary Wavelength: 230 nm (Higher sensitivity, potentially higher solvent noise).

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid from potential synthetic impurities (e.g., 3-(chlorosulfonyl)benzoic acid or 2-methoxyaniline).

MethodDevelopment Start Start: Method Development AnalyteProps Analyze Properties: pKa ~4.0 (Acidic) LogP ~2.0 (Hydrophobic) Start->AnalyteProps ColumnSelect Column Selection: C18 (End-capped) or Phenyl-Hexyl AnalyteProps->ColumnSelect MP_Selection Mobile Phase Selection: Acidified Water (pH 2.5) + ACN ColumnSelect->MP_Selection TrialRun Initial Gradient Run 5% -> 95% B over 20 min MP_Selection->TrialRun Decision Peak Shape & Retention? TrialRun->Decision Optimize_Tailing Issue: Peak Tailing Action: Increase Buffer Conc. or Switch to Polar-Embedded C18 Decision->Optimize_Tailing Tailing > 1.5 Optimize_Ret Issue: Low Retention Action: Lower pH (use TFA/Formic) or Decrease Initial %B Decision->Optimize_Ret k' < 2.0 FinalMethod Final Method Parameters Isocratic or Shallow Gradient Decision->FinalMethod Acceptable Optimize_Tailing->TrialRun Optimize_Ret->TrialRun

Caption: Decision tree for optimizing HPLC conditions based on analyte pKa and hydrophobicity.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[2]

  • Buffer Additive: Orthophosphoric acid (85%) or Formic Acid (98%).

    • Note: Phosphoric acid is preferred for UV detection at low wavelengths due to lower UV cutoff compared to Formic acid.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobic stationary phase. A 250mm length ensures separation from synthetic precursors.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)Suppresses ionization of -COOH, ensuring retention.[2]
Mobile Phase B Acetonitrile (100%)Strong solvent for elution. ACN provides lower backpressure than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and ensures reproducible retention times.
Detection UV @ 254 nmOptimal balance of sensitivity and selectivity for aromatic sulfonamides.
Injection Vol 10–20 µLDependent on sensitivity requirements.
Gradient Program

For unknown impurity profiles, use a gradient. For routine quantification of the pure compound, an isocratic method is often sufficient.

Recommended Gradient:

  • 0.0 min: 20% B

  • 10.0 min: 80% B

  • 12.0 min: 80% B

  • 12.1 min: 20% B

  • 17.0 min: 20% B (Re-equilibration)

Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 25.0 mg of analyte into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).

  • Working Standard (50 µg/mL): Transfer 1.25 mL of Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for regulatory submission or critical research, the following validation parameters must be assessed.

System Suitability

Before every analysis, inject the Working Standard (50 µg/mL) five times.

  • RSD of Area: ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 5000

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and slope (

):
  • LOD:

    
    
    
  • LOQ:

    
    
    

Troubleshooting & Critical Considerations

Peak Tailing
  • Cause: Secondary interactions between the sulfonamide nitrogen and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is low (< 3.0).[3] If tailing persists, switch to a "Base Deactivated" (BDS) or "End-capped" C18 column.

Retention Time Drift
  • Cause: Fluctuations in pH. The carboxylic acid retention is highly sensitive to pH changes near its pKa (4.0).

  • Solution: Precisely prepare Mobile Phase A. Use a buffer (e.g., 20mM Potassium Phosphate pH 2.5) instead of simple acidified water if drift occurs.

Sample Solubility
  • The free acid form may precipitate in high-aqueous mobile phases. Ensure the sample diluent contains at least 40-50% organic solvent (ACN/MeOH).

References

  • BenchChem. (2025).[2][3][4][5] Application Note: Reverse Phase HPLC Method for the Separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Retrieved from

  • National Center for Biotechnology Information. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry. Retrieved from

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • PubChem. (2025). 3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid Compound Summary. Retrieved from

Sources

Protocol for the Recrystallization and Purification of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid via recrystallization. The protocol is designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this compound, a critical step for subsequent analytical, pharmacological, and clinical studies. The methodology is grounded in the fundamental principles of solubility and crystal lattice formation, addressing common challenges such as solvent selection, premature crystallization, and "oiling out." This guide explains the rationale behind each step to empower the user to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Principles

Purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. Recrystallization remains a powerful and widely used technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a highly ordered crystal lattice.[3] This lattice structure selectively incorporates the target molecule while excluding impurities, which remain dissolved in the surrounding solution (the mother liquor).[4]

The subject of this protocol, 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, possesses distinct structural features that guide the purification strategy. Its molecular structure includes a polar carboxylic acid group, a hydrogen-bonding sulfonamide group, and a moderately non-polar methoxyphenyl moiety. This combination of functional groups suggests that a polar solvent system, likely a mixture of two miscible solvents, will be most effective for achieving the desired solubility profile.[5][6]

Solvent System Selection: A Rationale-Driven Approach

The choice of solvent is the most critical parameter for a successful recrystallization.[7] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] Furthermore, the solvent should not react with the compound and should be sufficiently volatile for easy removal from the final product.[7]

Based on the "like dissolves like" principle, the polar nature of the carboxylic acid and sulfonamide groups suggests solvents like alcohols and water are strong candidates.[8]

  • Ethanol/Water System: Ethanol is a good solvent for many organic molecules containing oxygen and nitrogen atoms.[9] Water is a poor solvent for the less polar regions of the molecule but can be an excellent anti-solvent. A mixed system of ethanol and water is highly effective for sulfonamides and benzoic acid derivatives, allowing for precise control over polarity to achieve optimal solubility characteristics.[6][10][11] The compound is first dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "anti-solvent" or "bad" solvent) until the solution becomes faintly cloudy, indicating the saturation point.

This protocol will focus on the Ethanol/Water mixed-solvent system due to its proven efficacy for compounds with similar functionalities.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 5 grams of crude 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. Adjust solvent volumes proportionally for different quantities.

Materials and Equipment
  • Crude 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon), if needed

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with stirring capability

  • Short-stemmed or stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Procedure
  • Dissolution: a. Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask with a stir bar. b. Add approximately 20-25 mL of 95% ethanol. c. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at a near-boiling temperature. Rationale: Using the minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will prevent the solution from becoming saturated upon cooling, inhibiting crystallization.[12]

  • Decolorization (Optional): a. If the solution is highly colored, remove it from the heat source. b. Add a small amount (approx. 0.1 g) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. c. Reheat the solution to boiling for 2-3 minutes while swirling. Rationale: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[10]

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): a. Set up a hot filtration apparatus by placing a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask.[13] b. Place a small amount of the chosen solvent (ethanol) in the receiving flask and heat it on the hot plate so that the hot vapors pre-heat the funnel.[14][15] This step is critical to prevent premature crystallization in the funnel.[16] c. Bring the solution containing the compound back to a boil and quickly pour it through the fluted filter paper in portions.[15] d. Rinse the original flask with a small amount of hot ethanol and pour this rinsing through the filter paper to recover any remaining product. Rationale: Hot filtration removes insoluble impurities and activated charcoal.[17] A fluted filter paper increases the surface area and speeds up the filtration process.[14]

  • Crystallization: a. If a single solvent was sufficient, cover the flask with a watch glass and proceed. If using a mixed-solvent system, bring the filtered ethanol solution to a near boil. b. Slowly add hot deionized water dropwise while swirling until the solution becomes persistently cloudy (turbid).[18] c. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. d. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice. Rapid cooling can trap impurities.[3] e. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield.[10]

  • Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any adhering mother liquor.[9] c. Finish with a wash of a small amount of ice-cold deionized water. Rationale: The wash solvent should be cold to minimize dissolving the purified crystals.

  • Drying: a. Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. b. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.

Visualization of the Recrystallization Workflow

The following diagram outlines the complete workflow for the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Finishing Crude Crude Product Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Heat & Stir HotFilt Hot Gravity Filtration (Optional, if impurities present) Dissolve->HotFilt Crystallize Induce Crystallization (Add Hot Water, Cool Slowly) Dissolve->Crystallize No Insoluble Impurities HotFilt->Crystallize Clear Filtrate Isolate Isolate via Vacuum Filtration Crystallize->Isolate Crystal Slurry Dry Dry Crystals Isolate->Dry Wash with Cold Solvent Pure Pure Product Dry->Pure

Caption: Workflow for the purification of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Starting Material ~5.0 gScalable, adjust solvent volumes accordingly.
Initial Ethanol Volume 20 - 25 mLA starting point; adjust to achieve full dissolution at boiling.
Dissolution Temperature Near boiling point of ethanol (~78°C)Maximizes solubility to use the minimum solvent volume.[4]
Cooling Protocol Slow cooling to RT, then 15-30 min in ice bathPromotes pure crystal growth and maximizes yield.[3][10]
Wash Solvent Ice-cold 50:50 ethanol/water, then ice-cold waterRemoves impurities without significantly dissolving the product.[9]
Expected Yield 75-90%Dependent on purity of crude material and technique.
Purity Check Melting Point AnalysisA sharp melting point close to the literature value indicates high purity.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the compound is lower than the solution temperature.[19] 4. High level of impurities.[12]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent (ethanol). 3. Allow the solution to cool much more slowly.[12] 4. Consider a different solvent system.[10]
No Crystals Form 1. Too much solvent was used; the solution is not supersaturated.[12] 2. The solution is supersaturated but requires nucleation.1. Reduce the solvent volume by boiling some off, then attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[10]
Low Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration.[10] 3. Crystals were washed with warm solvent. 4. Incomplete crystallization (insufficient cooling).1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure filtration apparatus is properly pre-heated.[13] 3. Always use ice-cold solvent for washing. 4. Ensure adequate time in the ice bath.
Crystals Form in Funnel The apparatus was not kept sufficiently hot during hot filtration.Ensure the receiving flask contains boiling solvent to keep the funnel warm with vapors. Perform the filtration quickly.[15][16]

References

  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. 2.
  • University of York, Department of Chemistry. Solvent Choice.
  • Chemistry LibreTexts. 1.
  • Chem Lab.
  • BenchChem Technical Support Center.
  • Science Learning Center.
  • Royal Society of Chemistry.
  • Scribd.
  • Mettler Toledo.
  • Scribd.
  • BenchChem Technical Support Center. Crystallinity of Sulfonamide Compounds.
  • University of York, Department of Chemistry.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of York, Department of Chemistry.
  • University of Colorado Boulder, Department of Chemistry.
  • Thompson Rivers University.
  • Williamson, K. L.; Minard, R.; Masters, K. M. Macroscale and Microscale Organic Experiments.
  • Alfa Chemistry.
  • University of California, Irvine.
  • Reddit.
  • Dartmouth College.
  • University of Technology, Iraq.
  • Korovina, N. Recrystallization Technique for Organic Chemistry. YouTube.

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Step-by-step guide to molecular docking of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

A Step-by-Step Protocol for Researchers in Drug Discovery

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between a small molecule and its macromolecular target. This guide offers a detailed, step-by-step protocol for the molecular docking of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid , a compound featuring key functional groups common in medicinal chemistry. As a target, we will use Human Carbonic Anhydrase II (hCA II) , a well-characterized enzyme and a frequent target for sulfonamide-based inhibitors. This protocol is designed for researchers, scientists, and drug development professionals, explaining not only the procedural steps but also the scientific rationale behind them. We will utilize industry-standard, open-source software, including AutoDock Vina for the docking simulation, MGLTools for molecule preparation, and UCSF ChimeraX for visualization and analysis, ensuring the described workflow is both robust and accessible.

Introduction to Molecular Docking

Molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex.[1] In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein.[2] The process involves two primary stages: first, sampling various conformations of the ligand within the active site, and second, "scoring" these conformations using a function that approximates the binding free energy.[3] A lower, more negative binding affinity score typically indicates a more stable and favorable interaction.[4]

This protocol focuses on 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. The sulfonamide and carboxylic acid moieties are prevalent in numerous approved drugs. Its potential to interact with metalloenzymes makes Human Carbonic Anhydrase II (hCA II) a scientifically relevant target. hCA II is a zinc-dependent enzyme, and understanding how ligands coordinate with the active site zinc ion is crucial for designing potent inhibitors.[5]

Prerequisites and Software

To follow this protocol, ensure the following freely available software is installed. All are multi-platform and supported on Windows, macOS, and Linux.

SoftwarePurposeDownload URLCitation
MGLTools (AutoDockTools) Preparation of protein (receptor) and ligand files (PDBQT format).https://ccsb.scripps.edu/mgltools/downloads/[6][7]
AutoDock Vina The core docking engine for performing the simulation.https://vina.scripps.edu/downloads/[8]
UCSF ChimeraX Advanced visualization, analysis, and figure generation.https://www.rbvi.ucsf.edu/chimerax/download.html[9][10]

Overall Docking Workflow

The entire process, from data acquisition to final analysis, can be visualized as a sequential workflow. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (RCSB PDB) PrepProt 3. Prepare Protein (Add Hydrogens, Charges) PDB->PrepProt ADT Ligand 2. Obtain Ligand Structure (PubChem) PrepLig 4. Prepare Ligand (Set Torsions, Charges) Ligand->PrepLig ADT Grid 5. Define Grid Box (Active Site) PrepProt->Grid ADT PrepLig->Grid ADT RunVina 6. Run AutoDock Vina Grid->RunVina Vina Analyze 7. Analyze Binding Affinity & Poses RunVina->Analyze Log File Visualize 8. Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize Output PDBQT Validate 9. Validate Protocol (Re-docking) Visualize->Validate

Figure 1: Overall molecular docking workflow from preparation to analysis.

Detailed Step-by-Step Protocol

Step 1: Target Protein Preparation (hCA II)

The quality of the initial protein structure is paramount for a meaningful docking simulation. This process involves cleaning the crystal structure and preparing it for the force field used by the docking software.

  • Obtain the Protein Structure:

    • Navigate to the RCSB Protein Data Bank (https://www.rcsb.org/).

    • Search for a high-resolution crystal structure of Human Carbonic Anhydrase II. For this protocol, we will use PDB ID: 6SDH . This structure has a resolution of 1.04 Å and contains a co-crystallized inhibitor, which is ideal for protocol validation.[11]

    • Download the structure in "PDB Format".

  • Clean and Prepare the Protein using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the downloaded 6SDH.pdb file.

    • Causality: The raw PDB file contains water molecules, co-factors, and potentially a co-crystallized ligand that must be removed to ensure the docking simulation is not influenced by non-target atoms.[12]

    • Delete water molecules: In the ADT Viewer, select and delete all water molecules (typically shown as red spheres). Alternatively, use Edit > Delete Water.

    • Remove the co-crystallized ligand (chemical identifier Q6C in this PDB file) and any other heteroatoms not essential to the protein's structure.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK.

    • Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Adding polar hydrogens is essential for correctly defining hydrogen bonds, which are critical protein-ligand interactions.[13]

    • Add Charges: Go to Edit > Charges > Add Kollman Charges.

    • Causality: The scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a standard method for assigning these to proteins.[6]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 6SDH and click Select Molecule. A save dialog will appear. Save the prepared protein as 6SDH_protein.pdbqt. This file format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[12]

Step 2: Ligand Preparation

The ligand must also be converted to the PDBQT format, with its flexibility (rotatable bonds) defined.

  • Obtain the Ligand Structure:

    • The canonical SMILES string for 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)C(=O)O.

    • You can obtain a 3D structure from a database like PubChem. For this guide, we will build it from the SMILES string to ensure a clean starting point.

  • Prepare Ligand in AutoDockTools (ADT):

    • In ADT, go to Ligand > Input > Open. If you have a 3D SDF or MOL2 file, open it. Alternatively, you can import from a SMILES string.

    • Once loaded, ADT will automatically compute Gasteiger charges.

    • Causality: Gasteiger charges are a rapid method for assigning partial charges to small organic molecules, which is necessary for the electrostatic term in the scoring function.[6]

    • Define rotatable bonds: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions. ADT will highlight the detected rotatable bonds. Ensure all relevant single, non-ring bonds are active (green).

    • Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, treating it as a flexible molecule. This is crucial for finding the most favorable binding pose.[7]

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Step 3: Grid Box Generation

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.

  • Define the Search Space in ADT:

    • With the prepared protein (6SDH_protein.pdbqt) loaded, go to Grid > Grid Box....

    • A box will appear around the protein. You need to center this box on the active site and adjust its size.

    • Causality: A properly defined grid box focuses the computational effort on the region of interest (the binding pocket), increasing efficiency and accuracy. A box that is too small may exclude the correct binding pose, while one that is too large will unnecessarily increase computation time.[14][15]

    • For 6SDH , the active site is a deep cleft containing a zinc ion. The co-crystallized ligand Q6C was located there. A good practice is to center the box on the coordinates of the original ligand or key active site residues.

    • Adjust the center and size coordinates in the "Grid Options" window. A good starting size is often 25 x 25 x 25 Ångströms to allow the ligand to rotate freely.

  • Record Grid Parameters:

    • For this specific example using PDB ID 6SDH , the following grid parameters effectively cover the active site:

      • center_x = 12.5

      • center_y = 10.0

      • center_z = -1.5

      • size_x = 25.0

      • size_y = 25.0

      • size_z = 25.0

    • These values will be used in the configuration file for the Vina simulation. You do not need to save a grid parameter file (.gpf) for AutoDock Vina, as it calculates grids internally.

Step 4: Running the AutoDock Vina Simulation

Vina is run from the command line using a simple configuration file.

  • Create a Configuration File:

    • Create a new text file named conf.txt in the same directory as your PDBQT files.

    • Add the following lines to the file, ensuring the file paths are correct:

  • Execute the Docking Run:

    • Open a terminal or command prompt and navigate to your working directory.

    • Run the simulation by typing the following command (the exact path to the vina executable may vary):

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the likelihood of finding the global energy minimum but also increases computation time. A value of 8 is a reasonable default for standard docking.[4]

Analysis and Visualization of Docking Results

The output of a Vina run consists of a log file with binding scores and a PDBQT file containing the coordinates of the predicted binding poses.

Interpreting the Output Files
  • docking_log.txt: This file contains a table showing the binding affinity (in kcal/mol) for the top predicted poses (modes). The poses are ranked from best (most negative score) to worst. The table also includes RMSD values, which measure the conformational difference between poses.[16]

  • docking_results.pdbqt: This file contains the 3D coordinates for each of the predicted binding poses. It can be loaded directly into a visualization program.

Visualization with UCSF ChimeraX
  • Load the Structures:

    • Open UCSF ChimeraX.

    • Open the prepared protein: open 6SDH_protein.pdbqt

    • Open the docking results: open docking_results.pdbqt

  • Analyze the Binding Poses:

    • The different binding poses from the results file can be viewed individually. The first pose corresponds to the best-scoring (most favorable) prediction.

    • Focus on the best-scoring pose. Visually inspect its fit within the active site pocket. A good pose should exhibit shape complementarity with the pocket and form plausible interactions.[17]

  • Identify Key Interactions:

    • Use ChimeraX's tools to find and display interactions. The hbonds command or the Find H-Bonds tool can identify hydrogen bonds between the ligand and protein residues.

    • Causality: Analyzing specific interactions like hydrogen bonds, hydrophobic contacts, and coordination with the active site zinc ion provides a mechanistic understanding of the predicted binding. This is more informative than the binding score alone.[18]

    • For sulfonamide inhibitors of hCA II, a critical interaction is the coordination of the sulfonamide group with the catalytic Zn²⁺ ion. Check if your best-scoring pose demonstrates this interaction.

Summarizing the Data

Organize the quantitative results into clear tables for reporting and comparison.

Table 1: Docking Results for 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid against hCA II

Pose (Mode) Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1 -8.5 0.000
2 -8.2 1.345
3 -8.1 1.876
4 -7.9 2.103
... ... ...

(Note: These are representative values. Actual results may vary.)

Table 2: Key Predicted Interactions for the Top-Ranked Pose

Protein Residue Ligand Atom/Group Interaction Type Distance (Å)
ZN 301 Sulfonamide Oxygen Coordination ~2.1
THR 199 Sulfonamide NH Hydrogen Bond ~2.8
HIS 94 Benzoic Acid Pi-Pi Stacking ~4.5
VAL 121 Methoxyphenyl Ring Hydrophobic ~3.9

(Note: These are hypothetical interactions for illustrative purposes.)

Protocol Validation: A Self-Validating System

A crucial step in any docking study is to validate the chosen protocol to ensure it can reliably reproduce known binding modes.

The Re-docking Method

The most common validation method is "re-docking." This involves taking the co-crystallized ligand from the PDB structure, removing it, and then docking it back into the protein using your established protocol.[19]

  • Protocol:

    • Extract the co-crystallized inhibitor (Q6C) from the original 6SDH.pdb file and save it as a separate molecule.

    • Prepare this ligand using the same procedure described in Step 2 .

    • Dock this ligand into the prepared 6SDH_protein.pdbqt using the exact same grid box parameters and Vina configuration from Steps 3 and 4 .

    • Compare the top-scoring docked pose of the inhibitor with its original crystallographic position.

  • Success Criterion:

    • The primary metric for success is the Root Mean Square Deviation (RMSD) between the non-hydrogen atoms of the docked pose and the crystal pose.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable for this biological system.[19][20]

G PDB Crystal Structure (Protein + Co-crystallized Ligand) Separate Separate Protein and Ligand PDB->Separate Compare Compare Docked Pose vs. Crystal Pose PDB->Compare Original Ligand Pose PrepProt Prepare Protein Separate->PrepProt PrepLig Prepare Ligand Separate->PrepLig Dock Dock Ligand into Protein (Using Defined Protocol) PrepProt->Dock PrepLig->Dock Result Generate Docked Pose Dock->Result Result->Compare RMSD Calculate RMSD Compare->RMSD Validation RMSD < 2.0 Å ? RMSD->Validation

Figure 2: Logical workflow for the re-docking validation protocol.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid against Human Carbonic Anhydrase II. By following these detailed steps—from meticulous preparation of the receptor and ligand to the critical validation of the protocol—researchers can generate reliable and insightful predictions of protein-ligand interactions. The use of accessible, open-source software ensures that this powerful computational technique can be widely adopted to accelerate drug discovery and molecular research endeavors.

References

  • Gloeckner, S., Haake, M., Heine, A., & Klebe, G. (2020). Human Carbonic Anhydrase II in complex with an inhibitor soaked at a concentration of 5 mM. RCSB Protein Data Bank. DOI:

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]

  • PyMOL. (n.d.). Schrödinger, LLC. Retrieved February 21, 2026, from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved February 21, 2026, from [Link]

  • Oreate AI. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 21, 2026, from [Link]

  • RCSB PDB. (n.d.). RCSB Protein Data Bank. Retrieved February 21, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. Available at: [Link]

  • University of Florida IT. (n.d.). autodock-vina. UF Research Computing. Retrieved February 21, 2026, from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181. Available at: [Link]

  • University of Turin. (n.d.). Molecular Docking Tutorial. Retrieved February 21, 2026, from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved February 21, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]

  • Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol. Retrieved February 21, 2026, from [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. Available at: [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. Available at: [Link]

  • Dockey Documentation. (n.d.). Molecular Docking. Read the Docs. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). Retrieved February 21, 2026, from [Link]

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Application Note: In Vitro Inhibition of PTP1B using 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for evaluating 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (and structurally related sulfamoyl-benzoates) as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .

While this scaffold exhibits versatility against targets like ERAP2 (Endoplasmic Reticulum Aminopeptidase 2) and NTPDases , the PTP1B inhibition assay is selected here as the primary model. This is due to the molecule's chemical logic: the benzoic acid moiety acts as a classic bioisostere for the phosphate group of phosphotyrosine substrates, making it a textbook candidate for phosphatase inhibition studies.

Executive Summary & Scientific Rationale

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid represents a class of non-peptidic, small-molecule inhibitors designed to target the active site of tyrosine phosphatases.

  • Target: Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling.

  • Mechanism of Action (MoA): Competitive Inhibition. The carboxylate group (

    
    ) functions as a non-hydrolyzable mimetic of the phosphate group (
    
    
    
    ), engaging the PTP1B catalytic loop (P-loop) residues (specifically Arg221). The sulfonamide linker and the methoxyphenyl tail extend into the hydrophobic groove (secondary binding site), enhancing specificity and potency.
  • Assay Principle: This protocol utilizes a colorimetric kinetic assay with para-Nitrophenyl Phosphate (pNPP) . PTP1B hydrolyzes colorless pNPP to phosphate and para-nitrophenol (pNP) . Under alkaline conditions, pNP converts to the yellow p-nitrophenolate ion (

    
    ). Inhibition is quantified by the reduction in the rate of yellow color formation.
    

Experimental Workflow Logic

The following diagram illustrates the kinetic assay workflow and the inhibitory logic.

PTP1B_Assay_Workflow Compound 3-MSBA (Inhibitor) EI_Complex Enzyme-Inhibitor Complex (Inactive) Compound->EI_Complex Competition Enzyme hPTP1B (Recombinant) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + pNPP Enzyme->EI_Complex Substrate pNPP (Substrate) Substrate->ES_Complex Product p-Nitrophenol (Yellow, 405nm) ES_Complex->Product Hydrolysis (k_cat) EI_Complex->Product Blocked Detection Microplate Reader (OD 405nm) Product->Detection Quantification

Caption: Kinetic pathway of PTP1B hydrolysis of pNPP. 3-MSBA competes with pNPP for the active site, preventing the formation of the chromogenic product.

Materials & Reagents

A. Chemical Reagents
ReagentSpecificationRole
3-MSBA >98% Purity (HPLC)Test Inhibitor
hPTP1B Recombinant human (1-302), >5 U/mgTarget Enzyme
pNPP 4-Nitrophenyl phosphate disodium saltChromogenic Substrate
DMSO Molecular Biology GradeSolvent for Inhibitor
Suramin or Vanadate Sodium Orthovanadate (

)
Reference Inhibitor (Positive Control)
B. Buffer Composition (Assay Buffer)

Prepare fresh. pH is critical for enzyme activity.

  • Base: 50 mM HEPES or Bis-Tris (pH 7.2)

  • Salt: 100 mM NaCl (maintains ionic strength)

  • Reducing Agent: 2 mM DTT (prevents oxidation of the catalytic Cys215 residue—CRITICAL )

  • Chelator: 1 mM EDTA (sequesters divalent cations that might inhibit PTP1B)

  • Surfactant: 0.05% Tween-20 (prevents enzyme aggregation/adsorption)

Detailed Protocol

Step 1: Compound Preparation[2][3][4]
  • Stock Solution: Dissolve 3-MSBA in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Serial Dilution: Prepare a 10-point dilution series in DMSO (e.g., 1:3 dilutions).

    • Range: Final assay concentrations should span 100 µM to 0.005 µM.

  • Intermediate Dilution: Dilute the DMSO stocks 1:10 into Assay Buffer to create "10x Working Solutions" (reducing DMSO to 10% before adding to the plate).

Step 2: Enzyme Activation

PTP1B is sensitive to oxidation. The active site Cysteine must be reduced.

  • Dilute hPTP1B stock into Assay Buffer containing 2 mM DTT .

  • Incubate on ice for 10 minutes to ensure full reduction of the active site.

  • Adjust enzyme concentration so that the reaction remains linear for 30 minutes (typically 0.5–2 nM final concentration).

Step 3: Assay Assembly (96-well Format)

Use clear, flat-bottom polystyrene plates.

OrderComponentVolumeNotes
1Assay Buffer60 µLAdjust volume to reach 100 µL final
2Inhibitor (10x)10 µL3-MSBA or Control. Final DMSO < 1%
3Enzyme (hPTP1B)20 µLAdd rapidly to all wells
Pre-Incubation Incubate 15 min at 30°C Allows inhibitor binding equilibrium
4Substrate (pNPP)10 µLStart reaction. Final conc:

(approx. 2 mM)
Step 4: Kinetic Measurement
  • Immediately place the plate in a microplate reader pre-warmed to 30°C .

  • Measure Absorbance at 405 nm .

  • Mode: Kinetic read.

  • Interval: Every 60 seconds for 30–45 minutes.

  • Shake: Automix for 5 seconds before the first read.

Data Analysis & Validation

A. Quality Control Metrics

Before calculating IC50, validate the assay run:

  • Linearity: The "No Inhibitor" control must show a linear increase in OD405 (

    
    ) over the measurement window.
    
  • Z-Factor: Calculate using Positive Control (Max Activity) and Background (No Enzyme).

    
    
    
    • Requirement:

      
       for a robust assay.
      
B. IC50 Calculation
  • Calculate the Initial Velocity (

    
    )  for each well (Slope of OD vs. Time).
    
  • Normalize data:

    
    
    
  • Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis).

  • Fit data to the 4-Parameter Logistic (4PL) Equation :

    
    
    
C. Interpretation of Results
  • Potency: A potent PTP1B inhibitor in this class typically exhibits an IC50 in the low micromolar range (1–10 µM) .

  • Selectivity Flag: If the Hill Slope is significantly steeper than -1.0 (e.g., -2.0 or -3.0), suspect aggregator-based inhibition or non-specific denaturation. Confirm by adding 0.01% Triton X-100; true inhibitors retain potency, aggregators lose it.

Troubleshooting Guide

ObservationRoot CauseSolution
No Enzyme Activity Oxidation of Cys215Ensure DTT is fresh and included in the buffer.
High Background Spontaneous pNPP hydrolysisUse fresh substrate; keep pNPP solution on ice and away from light.
Precipitation 3-MSBA insolubilityCheck the 100 µM well for turbidity. If turbid, lower the max concentration.
Non-Sigmoidal Curve Interference at 405nmCompound might be colored. Run a "Compound Only" blank to subtract baseline absorbance.

References

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • Ullah, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13, 20923-20935. (Demonstrates the utility of the sulfamoyl-benzoate scaffold). Link

  • Manta, S., et al. (2025). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. European Journal of Medicinal Chemistry (Contextual reference for scaffold versatility). Link

  • Montalibet, J., et al. (2005). Protein tyrosine phosphatase: enzymatic assays. Methods in Molecular Biology, 294, 319-330. Link

Screening 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid in drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biophysical and Biochemical Screening Strategies for 3-[(2-Methoxyphenyl)sulfamoyl]benzoic Acid Derivatives

Executive Summary

This application note details the screening protocols for 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid and its structural analogs within drug discovery libraries. This scaffold, characterized by an acidic headgroup and a hydrophobic sulfonamide tail, is recognized as a privileged structure in medicinal chemistry, showing activity against targets such as the P2Y14 receptor , LPA2 receptor , and Bcl-2 family proteins [1, 2].

However, the physicochemical properties of this scaffold—specifically its pH-dependent solubility and anionic nature at physiological pH—require specialized screening workflows to avoid false negatives. This guide provides a validated cascade including Fluorescence Polarization (FP) for high-throughput screening and Saturation Transfer Difference (STD) NMR for orthogonal validation.

Physicochemical Profile & Compound Management

The core molecule contains a carboxylic acid (pKa ~4.2) and a sulfonamide linker.[1][2] At physiological pH (7.4), the molecule exists primarily as a mono-anion. This charge is critical for binding (mimicking Asp/Glu residues) but challenges membrane permeability and solubility in acidic buffers.

Protocol 1: Acoustic Handling and Solubility QC

Rationale: Carboxylic acid-containing fragments often precipitate when diluted from DMSO into acidic assay buffers. Nephelometry is used to establish the "Solubility Limit" before screening.

Materials:

  • Compound Stock: 10 mM in 100% DMSO (anhydrous).

  • Buffer A: PBS, pH 7.4.

  • Buffer B: Acetate Buffer, pH 5.0 (Stress condition).

  • Instrument: Nephelometer (e.g., BMG NEPHELOstar).

Workflow:

  • Dispensing: Use an Acoustic Liquid Handler (e.g., Echo 650) to dispense 2.5 nL to 500 nL of compound into a 384-well optical plate.

  • Backfill: Backfill with 50 µL of Buffer A or B to create a concentration range (0.5 µM – 100 µM).

  • Incubation: Seal and shake at 600 rpm for 60 minutes at 25°C.

  • Read: Measure forward light scatter (laser diode 635 nm).

  • Analysis: Define the "Solubility Cutoff" as the concentration where scatter intensity exceeds 3x standard deviation of the DMSO blank.

Data Output Example:

Buffer pH Solubility Limit (µM) Recommendation
pH 7.4 (PBS) > 100 µM Suitable for HTS

| pH 5.0 (Acetate) | < 25 µM | Risk: Precipitation in acidic assays |

Primary Screening: Fluorescence Polarization (FP)

Rationale: The 3-sulfamoyl benzoic acid scaffold is frequently used to inhibit Protein-Protein Interactions (PPIs) by mimicking hot-spot residues. FP is the preferred homogeneous assay to detect the displacement of a fluorescent tracer by the library compound [3].

Target Context: Bcl-xL (Model System)

Note: This protocol is adaptable to GPCR tails or other PPIs.

Experimental Design:

  • Tracer: Fluorescein-labeled BAD BH3 peptide (Kd ~ 5 nM).

  • Protein: Recombinant Bcl-xL (GST-tagged).

  • Library Compound: 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (Test).

Step-by-Step Protocol:

  • Assay Buffer Prep: 20 mM Tris (pH 7.4), 50 mM NaCl, 0.01% Triton X-100 (critical to prevent aggregation of the hydrophobic methoxyphenyl group).

  • Master Mix: Dilute Bcl-xL protein to 2x the Kd concentration (e.g., 10 nM) and Tracer to 5 nM in Assay Buffer.

  • Plating: Dispense 10 µL of Master Mix into black 384-well low-volume plates.

  • Compound Addition: Add 100 nL of library compound (final conc. 10 µM). Include Gossypol or ABT-737 as positive controls.

  • Equilibration: Incubate for 45 minutes at room temperature in the dark.

  • Detection: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

    • High mP (millipolarization) = Tracer bound (No inhibition).

    • Low mP = Tracer displaced (Hit).

Data Analysis: Calculate % Inhibition using the equation:



Orthogonal Validation: Ligand-Observed NMR (STD-NMR)

Rationale: To rule out false positives from the FP screen (e.g., fluorescence quenchers or aggregators), STD-NMR is used. It confirms direct binding and maps the epitope, verifying if the 2-methoxyphenyl group engages the hydrophobic pocket as designed [4, 5].

Mechanism: Magnetization is transferred from the saturated protein to the bound ligand. Only ligands in rapid exchange (weak-to-moderate affinity, Kd 10⁻³ to 10⁻⁶ M) show an STD signal.

DOT Diagram: STD-NMR Workflow

STD_NMR_Workflow Figure 1: Saturation Transfer Difference (STD) NMR Workflow for Ligand Validation Sample Sample Prep (Protein:Ligand 1:100) Pulse On-Resonance Pulse (Saturate Protein) Sample->Pulse OffRes Off-Resonance Pulse (Reference Spectrum) Sample->OffRes Transfer Magnetization Transfer (Spin Diffusion) Pulse->Transfer Bound State Subtract Difference Spectrum (I_off - I_on) Transfer->Subtract OffRes->Subtract Result Epitope Mapping (Methoxy Signal Intensity) Subtract->Result

Protocol:

  • Sample Preparation:

    • Protein: 10 µM (Recombinant target, >20 kDa).

    • Ligand: 500 µM 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (d6-DMSO stock).

    • Solvent: D₂O buffered with 50 mM Phosphate (pH 7.4).

  • NMR Setup (600 MHz):

    • On-Resonance: Irradiation at -0.5 ppm (Protein methyl region).

    • Off-Resonance: Irradiation at 30 ppm (Far from any signals).

    • Pulse Train: Gaussian pulse train (saturation time 2s).

  • Acquisition: Interleave on- and off-resonance scans to minimize drift.

  • Analysis:

    • Subtract On-resonance from Off-resonance.

    • Success Criteria: Appearance of the aromatic protons and the methoxy singlet (~3.8 ppm) in the difference spectrum confirms binding.

    • Epitope Mapping: If the methoxy signal is strongest in the STD spectrum relative to the reference, it indicates the methoxy group is buried deep in the protein pocket.

Screening Cascade Visualization

The following diagram illustrates the decision matrix for screening this scaffold.

Screening_Cascade Figure 2: Screening Cascade for 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid Library Library: Sulfamoyl Benzoic Acids Solubility QC: Nephelometry (pH 7.4) Library->Solubility Primary Primary Screen: FP (Single Point 10 µM) Solubility->Primary Soluble DoseResponse Dose Response (IC50) Primary->DoseResponse >50% Inhibition Biophys Orthogonal: STD-NMR (Confirm Binding Mode) DoseResponse->Biophys IC50 < 5 µM Selectivity Selectivity Screen (Counter-Screen) Biophys->Selectivity Specific Binding Lead Validated Hit Selectivity->Lead

References

  • Ma, X., et al. (2025).[2] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury."[2] European Journal of Medicinal Chemistry, 290, 117588.[2][3]

  • Kiss, G. N., et al. (2014). "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor."[4] Journal of Medicinal Chemistry, 57(19), 8067-8085.

  • Lea, W. A., & Simeonov, A. (2011). "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 6(1), 17-32.

  • Mayer, M., & Meyer, B. (1999). "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788.

  • Viegas, A., et al. (2011). "Saturation transfer difference (STD) NMR: A simple and fast method for ligand screening and characterization of protein-ligand interactions." Journal of Chemical Education, 88(7), 990-994.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.

The synthesis of this molecule, a key intermediate in various research applications, typically involves the reaction of 3-(chlorosulfonyl)benzoic acid with 2-methoxyaniline. While straightforward in principle, this sulfonamide formation is prone to several challenges that can significantly impact yield. This document provides a structured approach to identifying and resolving these common issues.

Core Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the amine (2-methoxyaniline) on the electrophilic sulfonyl chloride (3-(chlorosulfonyl)benzoic acid), typically in the presence of a base to neutralize the HCl byproduct.

Caption: General reaction scheme for sulfonamide formation.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (< 60%). What are the most likely causes?

Low yields can arise from several factors, from reagent quality to reaction conditions and work-up procedures. A systematic approach is crucial for diagnosis.

  • Cause A: Reagent Quality, Especially the Sulfonyl Chloride

    • Insight: 3-(Chlorosulfonyl)benzoic acid is highly susceptible to hydrolysis by atmospheric moisture.[1] This hydrolysis converts the reactive sulfonyl chloride into the unreactive 3-sulfobenzoic acid, which is a common impurity and a primary cause of yield loss.[1][2]

    • Solution:

      • Use Fresh or Properly Stored Reagent: Always use a fresh bottle of 3-(chlorosulfonyl)benzoic acid or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[1][3]

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and cool it under a stream of dry nitrogen. Use anhydrous solvents for the reaction.[3]

      • Check Purity: If in doubt, the purity of the sulfonyl chloride can be checked by melting point (128-130 °C) or NMR spectroscopy before use.

  • Cause B: Suboptimal Reaction Conditions

    • Insight: The reaction rate and the prevalence of side reactions are highly dependent on the base, solvent, and temperature.

    • Solution:

      • Base Selection: Pyridine is often used as both a base and a solvent, driving the reaction to completion with high yields.[4] Alternatively, a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM) is also effective.[5] Insufficient base can lead to the formation of the aniline hydrochloride salt, which is a poor nucleophile.

      • Temperature Control: The reaction is exothermic. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0-5 °C) to control the exotherm and minimize side reactions.[3][6] After the initial addition, allowing the reaction to slowly warm to room temperature often ensures completion.[3]

  • Cause C: Inefficient Work-up and Purification

    • Insight: The product has both an acidic (carboxylic acid) and a weakly acidic (sulfonamide N-H) proton. Its solubility is highly pH-dependent, which can lead to significant product loss during aqueous extraction if not handled correctly.

    • Solution:

      • Acidification: After quenching the reaction, the aqueous layer should be acidified (e.g., with 1M HCl) to a pH of ~2-3. This ensures that the carboxylic acid group is fully protonated, making the product less soluble in water and facilitating its extraction into an organic solvent (like ethyl acetate).

      • Extraction: Use a sufficient volume of an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[2]

      • Purification: Recrystallization is often the best method for purification. The choice of solvent is critical and may require some experimentation (e.g., ethanol/water, acetone/water).

Question 2: My TLC/LC-MS analysis shows significant impurities. What are they and how can I prevent them?

Identifying byproducts is key to optimizing the reaction.

  • Impurity A: 3-Sulfobenzoic acid

    • Identification: A highly polar spot on TLC that remains at the baseline.

    • Cause: Hydrolysis of the starting material, 3-(chlorosulfonyl)benzoic acid, before or during the reaction.[2]

    • Prevention: Strictly adhere to anhydrous conditions as described in Question 1.[1][3]

  • Impurity B: Unreacted 2-Methoxyaniline

    • Identification: A non-polar spot, visible by UV or specific stains.

    • Cause: Incomplete reaction due to inactive sulfonyl chloride, incorrect stoichiometry, or insufficient reaction time.

    • Prevention: Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Monitor the reaction by TLC until the starting amine is fully consumed.[3]

  • Impurity C: Di-sulfonated Product (Bis-sulfonamide)

    • Identification: A less polar byproduct compared to the desired product.

    • Cause: This is less common with primary amines but can occur if the reaction conditions are too harsh or if there's a large excess of sulfonyl chloride and a highly reactive sulfonamide N-H.

    • Prevention: Maintain a close to 1:1 stoichiometry of the amine to the sulfonyl chloride and control the reaction temperature.

Troubleshooting_Flowchart start Low Yield or Impure Product check_reagents 1. Check Reagent Quality (Anhydrous Conditions?) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Base, Time?) check_reagents->check_conditions Reagents OK end Improved Yield and Purity check_reagents->end Issue Found & Fixed check_workup 3. Analyze Work-up (Correct pH?) check_conditions->check_workup Conditions OK check_conditions->end Issue Found & Fixed check_workup->end Issue Found & Fixed

Caption: A systematic troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system?

Both pyridine (as base and solvent) and triethylamine (TEA) in a solvent like dichloromethane (DCM) are effective. The choice depends on experimental convenience and downstream purification.

SystemProsConsTypical Yield
Pyridine Acts as both base and solvent, can drive reaction to completion.Can be difficult to remove completely; strong odor.>90%[4]
TEA / DCM Easy to remove solvent and base during work-up.Requires a co-solvent; TEA is less basic than pyridine.80-95%[5]

Q2: How critical is the order of addition?

It is critical. The standard and recommended procedure is to add the sulfonyl chloride (or a solution of it) dropwise to the solution of the amine and base .[3] This maintains a low concentration of the highly electrophilic sulfonyl chloride, minimizing side reactions and controlling the exothermic nature of the reaction.

Q3: Can I use a different base, like NaOH or K₂CO₃?

While inorganic bases have been used in some sulfonamide syntheses, they are generally not recommended for this specific reaction in standard organic solvents.[4]

  • Strong bases like NaOH can promote rapid hydrolysis of the sulfonyl chloride, significantly reducing the yield.[4]

  • Inorganic bases like K₂CO₃ often have poor solubility in common aprotic organic solvents (DCM, THF), leading to slow and incomplete reactions.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • 3-(Chlorosulfonyl)benzoic acid (1.05 eq)

  • Pyridine (anhydrous, as solvent)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methoxyaniline (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C using an ice bath.

  • Addition: In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred pyridine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC until the 2-methoxyaniline is completely consumed.

  • Quenching & Work-up:

    • Cool the reaction mixture back to 0 °C and slowly pour it over crushed ice.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Carefully add 1M HCl until the pH of the aqueous layer is ~2.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash them with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid as a white solid.

References

  • H. Veisi, et al. (2011). In situ preparation of sulfonyl chlorides from thiols... Synlett, 2315-2320. Available at: [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]

  • Youn, S. W., et al. As referenced in: Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • C. T. Goralski, et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • L. Wang, et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Available at: [Link]

  • Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

  • H. Imagawa, et al. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available at: [Link]

  • S. Ghasemi, et al. (2021). Synthesis of new pyridines with sulfonamide moiety... RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • A. M. El-Agrody, et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides... ACS Omega. Available at: [Link]

  • J. L. Jeffrey, et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • M. Lísa, et al. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid... Analytical Chemistry. Available at: [Link]

  • J. M. Chalker, et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • G. D. Prestwich, et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues... Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene? Available at: [Link]

  • M. S. Satpute, et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

  • European Patent Office. (n.d.). EP 0729953 A2 - A process for producing a 2-substituted-3,4-fused heterocyclic benzoic acid. Available at: [Link]

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  • Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl).
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  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

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Technical Support Center: Strategies for Solubilizing 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. As a molecule with both acidic functional groups and significant hydrophobic character, achieving the desired concentration in aqueous media requires a systematic and chemically-informed approach. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your experimental workflows.

Understanding the Challenge: A Molecule of Two Halves

The solubility of a compound is dictated by its molecular structure. 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid possesses two key regions that influence its behavior in water:

  • Hydrophilic (Water-Liking) Acidic Groups: The molecule has two acidic protons: one on the carboxylic acid group and another on the sulfonamide group. The carboxylic acid is the stronger acid, with an estimated pKa similar to that of benzoic acid (~4.2).[1][2] The sulfonamide proton is significantly less acidic, with a pKa likely in the range of 9-10.[3][4] At a pH above the pKa, these groups lose a proton (deprotonate) to become negatively charged ions. This ionization dramatically increases the molecule's affinity for polar solvents like water.[5]

  • Lipophilic (Fat-Liking) Hydrophobic Regions: The two benzene rings and the methoxy group form a large, non-polar surface area. This part of the molecule does not interact favorably with water and is the primary reason for its poor solubility, especially when the acidic groups are in their neutral, protonated state.[6]

The core challenge, therefore, is to overcome the hydrophobic nature of the molecule by leveraging the ionizable acidic groups.

Frequently Asked Questions (FAQs)

Q1: Why won't my 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid dissolve in neutral buffers like PBS (pH 7.4)?

A1: At pH 7.4, which is well above the pKa of the carboxylic acid group (~4.2), the molecule will be predominantly in its ionized (carboxylate) form.[7] While this increases solubility compared to its neutral state, the large hydrophobic portion of the molecule can still limit its solubility to the low millimolar or micromolar range. If you are attempting to make a concentrated solution directly in PBS, you may be exceeding its intrinsic solubility limit even in its ionized form.

Q2: What is the very first and most effective method I should try to dissolve this compound?

A2: pH Adjustment. This is the most direct and chemically sound strategy for an acidic compound.[8] By raising the pH of your aqueous solvent (e.g., to pH 9-10) with a base like NaOH, you ensure complete deprotonation of the carboxylic acid, maximizing its electrostatic interactions with water. This often increases solubility by several orders of magnitude.[5] Once dissolved at a high pH, the solution can often be carefully neutralized back to your desired experimental pH, though you must watch for precipitation.

Q3: How can I prepare a high-concentration stock solution for long-term storage?

A3: For preparing a concentrated stock (e.g., 10-50 mM), using an organic solvent is the most common and reliable method.[9] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing power for a wide range of compounds.[10]

  • Protocol: Weigh your compound and add DMSO to your target concentration. Use gentle warming (37°C) or vortexing to aid dissolution. Store at -20°C or -80°C.

  • Important: Always use anhydrous DMSO to prevent compound degradation from water absorbed from the atmosphere.

Q4: I am using DMSO for my stock solution. Are there any precautions for my cell-based assays?

A4: Yes. While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[11]

  • General Rule: Keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[12][13]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This is a control group that receives the same final concentration of DMSO as your treated groups, but without the compound. This allows you to distinguish the effects of your compound from the effects of the solvent.

Q5: My experiment must be performed at a fixed neutral pH, and I cannot use pH adjustment. What are my alternatives?

A5: If pH adjustment is not an option, you can use solubilizing excipients. These are additives that help keep a compound in solution.

  • Co-solvents: These are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[14][15] Common examples include polyethylene glycol 400 (PEG 400) and ethanol. You would typically prepare a stock solution in the co-solvent and then dilute it into your buffer.[16]

  • Cyclodextrins: These are ring-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior.[17] They can encapsulate the hydrophobic part of your compound in their core, forming an "inclusion complex" that is highly water-soluble.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[19]

  • Surfactants: These molecules, which have both a water-loving head and a fat-loving tail, can form tiny spheres called micelles in water.[20] The hydrophobic compound can be trapped in the fatty core of these micelles, allowing it to be dispersed in the aqueous buffer.[21][22] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in biological applications.[23]

Systematic Troubleshooting Guide

Use the following workflow to systematically address solubility issues. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

G A Start: Define Target Concentration & Buffer B Attempt Direct Dissolution in Aqueous Buffer A->B C Does it Dissolve? B->C D Success! Proceed with Experiment C->D Yes E No. Is pH Adjustment Permissible? C->E No F Yes E->F Yes G No E->G No H Use Protocol 1: Solubilization via pH Adjustment F->H I Prepare High-Conc. Stock in Organic Solvent (e.g., DMSO) Use Protocol 2 G->I J Can the Final Concentration of Organic Solvent be Tolerated? I->J K Yes J->K Yes L No / Precipitation Occurs J->L No K->D M Use Advanced Formulation Strategy (Protocol 3) L->M N Choose one: - Co-solvents (PEG 400) - Cyclodextrins (HP-β-CD) - Surfactants (Tween 80) M->N

Caption: A decision workflow for troubleshooting solubility.

Physicochemical Properties & Key Parameters

The table below summarizes the estimated properties of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid and key parameters for common solubilization agents.

ParameterValue / RecommendationRationale & Source
Estimated pKa (Carboxylic Acid) ~4.2Based on the pKa of benzoic acid. This is the primary acidic center.[1][7]
Estimated pKa (Sulfonamide) ~9-10Based on typical pKa values for N-aryl sulfonamides.[3][4]
Solubility Profile Poor in acidic/neutral pH, increases significantly at pH > 6.Ionization of the carboxylic acid to the more polar carboxylate salt is the key to aqueous solubility.[5]
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for many organic molecules.[10]
Max DMSO in Cell Assays < 0.5% (v/v) , ideally ≤ 0.1%To avoid solvent-induced cytotoxicity and artifacts.[11][13]
Primary Solubilization Method pH Adjustment (to pH > pKa + 2)Directly targets the most ionizable functional group for maximum aqueous solubility.[8]
Alternative Excipients HP-β-Cyclodextrin, PEG 400, Polysorbate 80These are advanced options for when pH and organic solvents are not viable.[15][19][23]

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This method is ideal for preparing fresh working solutions in aqueous buffers where transient exposure to a higher pH is acceptable.

  • Preparation: Weigh the desired amount of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid into a sterile conical tube.

  • Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS or Tris) to suspend the compound. It will likely not dissolve at this stage.

  • Basification: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise. Monitor the solution. As the pH increases, the solid should begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved, resulting in a clear solution. The target pH should be at least 1-2 units above the carboxylic acid pKa (e.g., pH 7-8 or higher).

  • Volume Adjustment: Add your target buffer to reach the final desired volume and concentration.

  • (Optional) Neutralization: If required, carefully add a dilute acid (e.g., 0.1 N HCl) dropwise to bring the pH back to your desired experimental value (e.g., 7.4). Crucial: Add the acid slowly while vortexing and watch carefully for any signs of cloudiness or precipitation, which would indicate the compound is falling out of solution.

  • Final Check: Confirm the final pH with a calibrated pH meter.

Protocol 2: Preparation of a Stock Solution in DMSO

This is the standard method for creating a concentrated stock for long-term storage and subsequent dilution into aqueous media.

  • Weighing: Accurately weigh the desired mass of the compound into a sterile, sealable vial (e.g., an amber glass vial with a PTFE-lined cap).

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock).

  • Dissolution: Cap the vial securely and vortex vigorously. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, you may aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Application: To make a working solution, dilute the DMSO stock into your final aqueous buffer. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). This results in a final DMSO concentration of 0.1%.

Protocol 3: Advanced Solubilization with Cyclodextrins

This method is useful when both pH adjustment and organic solvents must be avoided. It relies on forming a water-soluble inclusion complex.

  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. A starting concentration of 1-5% (w/v) is common.

  • Add Compound: Add the powdered 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature. This process can take several hours to reach equilibrium as the compound molecules enter the cyclodextrin cavity.

  • Clarification: Once equilibrium is reached, there may still be some undissolved compound. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains your compound solubilized within the cyclodextrin inclusion complexes. The exact concentration should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Visualizing Key Concepts

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) Low_Sol Molecule is Neutral (Protonated) - Hydrophobic character dominates - Poorly water-soluble High_Sol Molecule is Charged (Deprotonated Carboxylate) - Ionic character increases - Highly water-soluble Low_Sol->High_Sol Add Base (OH⁻) (pH increases) High_Sol->Low_Sol Add Acid (H⁺) (pH decreases)

Caption: The effect of pH on the ionization state and solubility.

References

  • SATHEE. Chemistry Benzoic Acid.
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  • BYJU'S. BENZOIC ACID.
  • Mitchell Lab. Cyclodextrins in drug delivery: applications in gene and combination therapy.
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Allied Journals. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Scientia. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ACS Omega. Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies.
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  • Bio-Techne. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • University of Colorado Boulder. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • RSC Publishing. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • ChemRxiv. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
  • ResearchGate. The solubility of benzoic acid in seven solvents..
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  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
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  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Nature. Solubilization techniques used for poorly water-soluble drugs.
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  • Wikipedia. Sulfonamide (medicine).
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  • ResearchGate. The pK a values of the sulfonamides investigated. | Download Table.
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Technical Support Center: Optimizing HPLC Mobile Phase for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their chromatographic separations of these important compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, all presented in a practical, question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your method development.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of benzoic acid derivatives and provides actionable solutions based on established chromatographic principles.

Q1: My benzoic acid derivative peaks are showing significant tailing. What are the likely causes and how can I fix this?

Peak tailing is a common issue when analyzing acidic compounds like benzoic acid derivatives. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3]

Primary Cause: Secondary Silanol Interactions

Silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on the surface that can be deprotonated and negatively charged, especially at mid-range pH values.[2][4] These ionized silanols can interact with the polar functional groups of your benzoic acid derivatives through ion-exchange or hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.[1][2]

Solutions:

  • Mobile Phase pH Adjustment: The most effective way to address this is to suppress the ionization of the silanol groups by lowering the pH of the mobile phase.[3][5]

    • Protocol: Prepare your aqueous mobile phase with a buffer at a pH of 2.5-3.0. At this low pH, the silanol groups will be protonated and neutral, minimizing ionic interactions.[2][5] A common choice is a phosphate buffer or adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase.[6][7]

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small, non-polar group.[4] Using a high-purity, base-deactivated, or end-capped column can significantly reduce peak tailing for acidic compounds.[8][9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to saturate the active sites on the stationary phase and reduce secondary interactions.[5][10]

Q2: I am not getting baseline separation between two closely related benzoic acid derivatives (e.g., positional isomers). What mobile phase parameters should I adjust?

Achieving baseline separation for isomers or structurally similar compounds often requires fine-tuning the selectivity of your chromatographic system.

Key Factors Influencing Selectivity:

  • Organic Modifier: The choice of organic solvent can significantly impact selectivity.[11][12]

  • Mobile Phase pH: As discussed, pH controls the ionization state of your analytes, which can be exploited to improve separation.[13][14]

Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities.[12]

    • Explanation: Acetonitrile is generally a stronger solvent than methanol, meaning you'll need less of it to achieve the same retention time.[12] More importantly, their different chemical properties can lead to changes in elution order and improved resolution of closely eluting peaks.[12] If you are using acetonitrile, try switching to methanol, and vice-versa.

  • Systematic pH Optimization:

    • Protocol:

      • Determine the pKa values of your benzoic acid derivatives.

      • Run your separation at three different pH values: one well below the pKa (e.g., pH 2.5-3.0), one near the pKa, and one above the pKa (e.g., pH 5.5-6.0), ensuring you stay within the column's recommended pH range.[13][15]

      • Observe the changes in retention time and resolution. Often, the greatest changes in selectivity occur around the pKa of the analytes.[13]

  • Consider Alternative Stationary Phases: If mobile phase optimization is insufficient, a different stationary phase may be necessary. Phenyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic compounds through π-π interactions.[16]

Q3: My peak shapes are broad and distorted. What should I investigate in my mobile phase?

Broad and distorted peaks can be caused by a number of factors, including issues with the mobile phase.

Potential Mobile Phase-Related Causes:

  • Insufficient Buffer Capacity: If the pH of your sample is significantly different from the mobile phase pH, and your buffer is too weak, you can get peak distortion.[17]

  • Analyte Solubility: Your benzoic acid derivatives may have poor solubility in the mobile phase, especially at the point of injection.

Solutions:

  • Increase Buffer Concentration: For preparative or high-concentration analyses, you may need to increase your buffer concentration to 100-200 mM to handle the sample load and maintain a constant pH.[17] For analytical scale, 10-50 mM is usually sufficient.[10][17]

  • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than your mobile phase (i.e., has a higher aqueous content) to avoid peak distortion.

Q4: I'm observing inconsistent retention times for my analytes. Could the mobile phase be the culprit?

Inconsistent retention times are a sign of an unstable chromatographic system, and the mobile phase is a common source of this problem.

Troubleshooting Steps:

  • Properly Buffer the Mobile Phase: Unbuffered or poorly buffered mobile phases can be susceptible to pH shifts, which will dramatically affect the retention times of ionizable compounds like benzoic acid derivatives.[18][19] Ensure your buffer is used within its effective pH range (ideally within +/- 1 pH unit of its pKa).[10]

  • Mobile Phase Preparation:

    • Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[14]

    • Ensure your mobile phase is fresh and has been properly degassed to prevent bubble formation in the pump.

  • System Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about mobile phase selection and optimization for the separation of benzoic acid derivatives.

Q: How do I select the appropriate organic modifier (acetonitrile vs. methanol) for my separation?

The choice between acetonitrile (ACN) and methanol (MeOH) depends on the specific separation challenge.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity Lower (results in lower backpressure)Higher
UV Cutoff Lower (~190 nm)Higher (~205 nm)
Selectivity Can offer different selectivity due to its ability to participate in π-π interactions.[12]Can offer different selectivity through its hydrogen bonding capabilities.[2]

Recommendation: Start with an initial gradient run using acetonitrile, as it often provides good peak shapes and lower backpressure.[20] If the separation is not adequate, switch to methanol to see if the change in selectivity improves the resolution.[12] A "solvent triangle" approach, testing ACN, MeOH, and a third solvent like tetrahydrofuran (THF), can be a systematic way to optimize selectivity.[21]

Q: What is the role of pH in the mobile phase for separating acidic compounds like benzoic acid derivatives?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like benzoic acid derivatives.[14][19]

Mechanism of Action:

According to the Henderson-Hasselbalch equation, the ionization state of a weak acid is dependent on the pH of the solution.[13]

  • At a pH below the pKa: The benzoic acid derivative will be predominantly in its neutral, protonated form (HA). In reversed-phase HPLC, the neutral form is less polar and will be more strongly retained by the non-polar stationary phase, resulting in a longer retention time.[13]

  • At a pH above the pKa: The benzoic acid derivative will be primarily in its ionized, deprotonated form (A-). This form is more polar and will have a greater affinity for the polar mobile phase, leading to a shorter retention time.[13]

By carefully controlling the pH, you can manipulate the retention times of different benzoic acid derivatives to achieve separation. For robust methods, it is recommended to work at a pH that is at least 1-2 units away from the pKa of your analytes to ensure they are in a single, stable ionization state.[7][14][18]

Q: What starting mobile phase conditions are recommended for method development with benzoic acid derivatives?

A good starting point for method development is crucial for efficiency.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 3 or 5 µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 235 nm or 254 nm[22][23]

This initial gradient run will give you a good overview of the separation and allow you to estimate the optimal isocratic conditions or a more focused gradient for your specific sample.[20]

Q: How can I use a buffer in my mobile phase, and how do I choose the right one?

Buffers are essential for maintaining a constant pH and achieving reproducible results.[18][19] A buffer is a solution containing a weak acid and its conjugate base (or a weak base and its conjugate acid).[18]

Choosing the Right Buffer:

  • Select a buffer with a pKa close to your target pH. A buffer is most effective within ±1 pH unit of its pKa.[10]

  • Ensure the buffer is soluble in your mobile phase mixture. Some buffers, like phosphate, can precipitate in high concentrations of organic solvent.[10]

  • Consider your detector. If using mass spectrometry (MS), choose a volatile buffer like ammonium formate or ammonium acetate.[10][18] For UV detection, ensure the buffer does not absorb at your analytical wavelength.[10]

Common HPLC Buffers:

BufferpKaUseful pH Range
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2, 11.3-13.3
Formate3.82.8-4.8
Acetate4.83.8-5.8

Table data sourced from[10]

Protocol for Buffer Preparation:

  • Weigh out the appropriate amount of the acidic or basic buffer component to achieve the desired concentration (typically 10-50 mM).[10]

  • Dissolve it in the aqueous portion of your mobile phase.

  • Adjust the pH to the target value using a strong acid (e.g., phosphoric acid) or a strong base (e.g., sodium hydroxide).

  • Filter the aqueous buffer solution through a 0.45 µm filter before mixing with the organic modifier.[23]

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 with Acid/Buffer check_ph->adjust_ph No check_column Are you using a modern, end-capped column? check_ph->check_column Yes problem_solved Problem Resolved adjust_ph->problem_solved change_column Switch to a High-Purity, Base-Deactivated Column check_column->change_column No increase_buffer Increase Buffer Concentration (e.g., 25-50 mM) check_column->increase_buffer Yes change_column->problem_solved increase_buffer->problem_solved

Caption: A flowchart for systematically troubleshooting peak tailing issues.

Decision Tree for Mobile Phase Optimization

G start Inadequate Separation initial_run Initial Gradient Run (ACN/Water + 0.1% Acid) start->initial_run eval_resolution Resolution (Rs) > 1.5? initial_run->eval_resolution optimize_gradient Optimize Gradient Slope and Time eval_resolution->optimize_gradient Yes switch_solvent Switch Organic Modifier (ACN -> MeOH or vice versa) eval_resolution->switch_solvent No method_optimized Method Optimized optimize_gradient->method_optimized optimize_ph Systematically Vary pH (e.g., pH 3, 4.5, 6) switch_solvent->optimize_ph optimize_ph->method_optimized

Sources

Troubleshooting poor crystal formation during recrystallization of sulfamoylbenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the recrystallization of sulfamoylbenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes, ensuring high purity and optimal crystal morphology. As active pharmaceutical ingredients (APIs), the solid-state properties of sulfamoylbenzoic acids, such as crystal structure and particle size, are critical for their performance and manufacturability.[1][] This guide provides field-proven insights and scientifically grounded protocols to address common challenges encountered during their purification.

Troubleshooting Guide: From "Oiling Out" to Optimal Crystals

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying principles to empower your experimental design.

Q1: My sulfamoylbenzoic acid is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid instead of a solid.[3] This occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration of the solute is so high that it exceeds its solubility limit at that temperature, leading to liquid-liquid phase separation.[4][5] For sulfamoylbenzoic acids, this can be particularly prevalent due to the presence of multiple functional groups that can lead to complex solvation and desolvation behavior.

Underlying Causes & Solutions:

  • High Solute Concentration and Rapid Cooling: If the solution is supersaturated and cooled too quickly, the system may not have enough time to organize into a crystal lattice, resulting in the formation of an amorphous oil.[6]

    • Solution: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to reduce the supersaturation level, and allow the solution to cool much more slowly.[3][7] Insulating the flask can help to slow down the cooling process.[8]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your specific sulfamoylbenzoic acid derivative, especially if it is impure, which can depress the melting point.[4]

    • Solution: Switch to a lower-boiling point solvent or a solvent mixture. A good solvent system will have high solubility at elevated temperatures and low solubility at cooler temperatures.[8]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[9] They can also interfere with the crystal lattice formation.[9]

    • Solution: If you suspect significant impurities, consider a preliminary purification step such as column chromatography. Alternatively, adding a small amount of activated charcoal to the hot solution can help adsorb colored and some dissolved impurities.[7]

Experimental Protocol: Recovering from an "Oiling Out" Event

  • Re-dissolution: Place the flask containing the oiled-out mixture back on the heat source.

  • Solvent Addition: Add a small amount (e.g., 5-10% of the original volume) of the hot recrystallization solvent to the mixture until the oil completely redissolves.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. You can insulate the flask with glass wool or a cloth to slow down the cooling rate.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

  • Complete Crystallization: Once crystals begin to form, allow the flask to stand at room temperature until crystallization appears complete, then place it in an ice bath for at least 30 minutes to maximize the yield.[8]

Q2: I have a very low yield of my recrystallized sulfamoylbenzoic acid. What are the likely causes and how can I improve recovery?

A2: Low recovery is a frequent challenge in recrystallization and can often be traced back to a few key experimental parameters.[8]

Underlying Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most common reason for poor yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[3][8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Before discarding the filtrate, you can test for remaining product by evaporating a small amount on a watch glass; a significant residue indicates substantial product loss.[8] The solvent volume can be reduced by evaporation (e.g., using a rotary evaporator) and a second crop of crystals can be obtained.[8]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.[8]

    • Solution: Ensure all glassware for filtration (funnel, receiving flask) is pre-heated. Perform the filtration as quickly as possible.[8] Using a stemless funnel can also help prevent clogging.[11]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Re-evaluate your solvent system. A solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can often provide a steeper solubility curve, leading to better recovery.[12] For sulfamoylbenzoic acids, which have both polar (carboxylic acid, sulfonamide) and non-polar (aromatic ring) regions, solvent mixtures like ethanol/water or isopropanol/water are often effective.[8][13]

Q3: My final product is a fine powder, not well-defined crystals. How can I obtain larger crystals?

A3: The formation of very fine crystals, which can be difficult to filter and dry, is typically due to rapid nucleation and crystal growth.

Underlying Causes & Solutions:

  • High Supersaturation and Rapid Cooling: A high degree of supersaturation and fast cooling leads to the rapid formation of many small crystals.[6][14]

    • Solution: Slow down the cooling rate.[6] Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is crucial. For even slower cooling, the flask can be placed in a warm water bath that is allowed to cool to room temperature.

  • Agitation: Disturbing the solution during the initial stages of crystal growth can induce rapid nucleation, resulting in smaller crystals.[15]

    • Solution: Avoid swirling or agitating the flask as it cools. Let it stand undisturbed.

  • Solvent System: The choice of solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent system can sometimes slow down diffusion and promote the growth of larger, more well-defined crystals.

Data Presentation: Common Solvents for Sulfamoylbenzoic Acid Recrystallization

Solvent/Solvent SystemRationale for UsePotential Issues
Ethanol/WaterGood for compounds with both polar and non-polar character.[13] The ratio can be tuned to optimize solubility.Finding the optimal ratio can require some experimentation.
Isopropanol/WaterSimilar to ethanol/water, often a good starting point.[8]Can sometimes lead to oiling out if the initial concentration is too high.
Acetic Acid/WaterThe acidic nature can keep the carboxylic acid protonated, potentially aiding in consistent crystal packing.Residual acetic acid can be difficult to remove.
MethanolCan be effective for some derivatives.[16]Its high volatility can lead to rapid cooling and small crystals if not controlled.
Dimethyl Sulfoxide (DMSO)A strong solvent, useful for dissolving less soluble derivatives.[16]High boiling point can make it difficult to remove. Often used in a solvent/anti-solvent system.

Note: The ideal solvent system is highly dependent on the specific substitution pattern of the sulfamoylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for sulfamoylbenzoic acids?

A1: The ideal solvent should:

  • Not react chemically with the sulfamoylbenzoic acid.

  • Dissolve the compound sparingly or not at all at room temperature , but completely at its boiling point .[17]

  • Have a steep solubility curve , meaning the solubility increases significantly with temperature.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the sulfamoylbenzoic acid to prevent oiling out.[4]

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable whenever possible.

Q2: How does the pH of the solution affect the recrystallization of sulfamoylbenzoic acids?

A2: The pH of the crystallization medium can have a profound impact on the solubility and crystal form of sulfamoylbenzoic acids due to the presence of the acidic carboxylic acid group and the weakly acidic sulfonamide group.

  • Solubility: The solubility of sulfamoylbenzoic acids is highly pH-dependent.[18] At a pH below the pKa of the carboxylic acid group (typically around 3-4), the molecule will be in its neutral, less water-soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous solutions. This principle can be exploited for purification. For instance, the compound can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid. However, for controlled crystal growth, it is often preferable to work with the neutral form in an organic solvent system.

  • Crystal Packing and Polymorphism: Changes in pH can alter the ionization state of the molecule, which in turn affects the intermolecular interactions (like hydrogen bonding) that govern crystal packing.[19][20] This can lead to the formation of different polymorphs (different crystal structures of the same compound), which can have different physical properties.[12][21] For consistent results, it is crucial to control the pH of the crystallization environment.

Q3: What is a solvent/anti-solvent recrystallization, and when should I use it for my sulfamoylbenzoic acid?

A3: A solvent/anti-solvent recrystallization is a technique where the compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the compound is poorly soluble, is then slowly added until the solution becomes turbid, indicating the onset of precipitation.[12]

This method is particularly useful when:

  • No single solvent has the ideal solubility characteristics.

  • The sulfamoylbenzoic acid derivative is very soluble in most common solvents, making traditional cooling crystallization inefficient.

  • You are working with heat-sensitive compounds, as this technique can often be performed at room temperature.

Experimental Protocol: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude sulfamoylbenzoic acid in the minimum amount of a "good" solvent (e.g., DMSO, acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water, hexane) dropwise with constant stirring or swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the mixture to stand undisturbed for crystals to form and grow.

  • Isolation: Collect the crystals by vacuum filtration.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of sulfamoylbenzoic acids.

Troubleshooting_Workflow start Start Recrystallization dissolution Dissolve Crude Product in Minimum Hot Solvent start->dissolution cooling Slow Cooling dissolution->cooling oiling_out Oiling Out? cooling->oiling_out crystals_form Crystals Form? low_yield Low Yield? crystals_form->low_yield Yes solution4 Induce Crystallization: Scratch Flask or Add Seed Crystal crystals_form->solution4 No oiling_out->crystals_form No solution1 Reheat, Add More Solvent, Cool Slower oiling_out->solution1 Yes fine_powder Fine Powder? low_yield->fine_powder No solution2 Check for Excess Solvent, Concentrate Mother Liquor low_yield->solution2 Yes solution3 Cool Even Slower, Avoid Agitation fine_powder->solution3 Yes end_good Collect Pure Crystals fine_powder->end_good No solution1->cooling end_bad Re-evaluate Solvent System or Consider Pre-purification solution1->end_bad If persists solution2->end_good solution3->end_good solution4->cooling

Sources

Enhancing resolution and sensitivity in NMR analysis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Welcome to the dedicated technical support resource for the NMR analysis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring high-resolution and sensitive NMR spectra for this molecule. Here, we address common challenges and provide in-depth, field-proven solutions.

Troubleshooting Guide: Enhancing Spectral Quality

This section is structured to provide direct answers and actionable protocols for specific issues you may encounter during your NMR experiments.

Question 1: Why are the aromatic signals in my ¹H NMR spectrum of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid poorly resolved and overlapping?

Answer:

Overlapping aromatic signals are a common challenge with this molecule due to the presence of two substituted benzene rings, resulting in a complex spin system. The seven aromatic protons fall within a relatively narrow chemical shift range, leading to second-order effects and poor resolution. Here’s a systematic approach to troubleshoot this issue:

  • Increase the Magnetic Field Strength: The most direct way to improve resolution is to use a higher field NMR spectrometer (e.g., 600 MHz or higher). Chemical shifts (in ppm) are independent of the field strength, but the frequency difference between signals increases, which simplifies complex multiplets and reduces overlap.

  • Optimize the Solvent: The choice of solvent can induce differential shifts in the proton resonances.[1]

    • Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects, often improving the separation of overlapping signals.

    • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These are excellent for dissolving the compound and can help in observing labile protons (see Question 2). They may also alter the conformation of the molecule compared to less polar solvents like CDCl₃, which can affect the chemical shifts of the aromatic protons.

  • Perform 2D NMR Experiments: Two-dimensional NMR is a powerful tool for resolving overlapping signals and assigning the structure unambiguously.[2]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically protons on adjacent carbons). It will help you trace the connectivity within each aromatic ring.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the different fragments of the molecule.

Experimental Protocol: 2D HMBC for Structural Elucidation
  • Sample Preparation: Prepare a concentrated sample of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (20-30 mg in 0.6 mL of DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a standard ¹H spectrum and a ¹³C spectrum to determine the spectral widths.

  • HMBC Parameter Optimization:

    • Use a standard HMBC pulse sequence.

    • Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) to highlight two- and three-bond correlations.

  • Data Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data with appropriate window functions and perform phasing.

  • Analysis: Correlate the aromatic protons with the quaternary carbons of both rings to confirm the substitution pattern and the connection through the sulfamoyl bridge.

Question 2: The peaks for the carboxylic acid and sulfonamide protons are either very broad or not visible in my ¹H NMR spectrum. Why is this happening and how can I observe them?

Answer:

The protons on the carboxylic acid (-COOH) and the sulfonamide (-SO₂NH-) are acidic and can undergo chemical exchange with each other, with trace amounts of water in the solvent, or even with the deuterated solvent itself.[1] This exchange process can lead to significant peak broadening or even the complete disappearance of the signals.

  • Choice of Solvent:

    • DMSO-d₆: This is often the best choice for observing labile protons. It is a hydrogen bond acceptor, which slows down the exchange rate of the acidic protons, resulting in sharper signals. The residual water peak in DMSO-d₆ is also well-defined and can be used as a reference.

    • CDCl₃: In this solvent, the carboxylic acid proton often appears as a very broad singlet between 10-13 ppm. The sulfonamide NH proton may also be broad. The presence of acidic impurities (like DCl) in older CDCl₃ can accelerate exchange and cause the signals to disappear.

  • Variable Temperature (VT) NMR:

    • Cooling the sample: Lowering the temperature will slow down the rate of chemical exchange, often resulting in sharper signals for the -COOH and -NH protons.

    • Heating the sample: In some cases of intermediate exchange, heating can cause the signals to coalesce into a sharper, averaged peak.

  • D₂O Exchange: To confirm the identity of these exchangeable protons, add a drop of D₂O to your NMR sample, shake it, and re-acquire the ¹H spectrum. The acidic -COOH and -NH protons will exchange with deuterium, and their signals will disappear from the spectrum.[1]

Workflow for Observing Labile Protons```dot

graph TD { A[Start: Broad or Missing -COOH/-NH Peaks] --> B{Is the solvent DMSO-d₆?}; B -- No --> C[Prepare sample in dry DMSO-d₆]; B -- Yes --> D{Perform Variable Temperature NMR}; C --> E[Re-acquire spectrum]; D -- Cool Sample --> F[Observe for peak sharpening]; D -- Heat Sample --> G[Observe for peak coalescence]; E --> H{Peaks still broad?}; F --> H; G --> H; H -- Yes --> I[Confirm with D₂O exchange]; H -- No --> J[Analysis Complete]; I --> J;

}

Caption: Key factors influencing NMR sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift regions for the key protons in 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid?

A1: Based on data for similar structures, the following are approximate chemical shift ranges (in DMSO-d₆):

  • -COOH: 12.0 - 13.5 ppm (broad singlet)

  • -SO₂NH-: 9.0 - 11.0 ppm (broad singlet)

  • Aromatic Protons: 6.8 - 8.2 ppm (complex multiplets)

  • -OCH₃: 3.7 - 3.9 ppm (singlet)

Q2: How can I distinguish between the two aromatic rings in the ¹³C NMR spectrum?

A2: The carbon attached to the methoxy group will be significantly shielded and appear upfield (around 150-160 ppm). The carbons of the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid and sulfamoyl groups. An HMBC experiment is the most reliable way to assign each carbon to its respective ring by observing long-range correlations from the protons on each ring.

Q3: My sample seems to be pure by other methods, but the NMR shows broad lines. What could be the cause?

A3: Besides poor shimming, which should always be checked first, broad lines can be caused by:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Sample Aggregation: At high concentrations, molecules can aggregate, leading to broader signals. Try diluting the sample.

  • Unresolved Coupling: In some cases, complex, unresolved coupling can give the appearance of a broad peak.

Q4: What is the optimal sample concentration for ¹H and ¹³C NMR?

A4: The optimal concentration is a balance between sensitivity and resolution.

ExperimentConcentration Range (in 0.6 mL solvent)Notes
¹H NMR 5 - 10 mgHigher concentrations can lead to line broadening due to viscosity. [3]
¹³C NMR 20 - 50 mgHigher concentration is needed for better signal-to-noise.
2D NMR 15 - 30 mgA good compromise for both ¹H and ¹³C sensitivity.

References

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2. DSpace@MIT. Retrieved from [Link]

  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • PMC. (n.d.). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Characterizing the Binding Affinity of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation of binding affinity for 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid , a sulfonamide-benzoic acid derivative. Compounds of this scaffold are frequently investigated as Lysophosphatidic Acid Receptor 2 (LPA2) agonists and Carbonic Anhydrase (CA) inhibitors , requiring precise kinetic profiling to distinguish specific engagement from non-specific hydrophobic interactions.

Executive Summary & Compound Profile

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid represents a privileged scaffold in medicinal chemistry, characterized by a benzoic acid moiety linked via a sulfonamide to an electron-rich 2-methoxyphenyl ring.

  • Primary Target Class: G-Protein Coupled Receptors (specifically LPA2 ) and Metallonezymes (Carbonic Anhydrase isoforms).

  • Chemical Challenge: The compound possesses an acidic proton (

    
    ) and a sulfonamide group, making it sensitive to pH and prone to non-specific binding in protein-based assays.
    
  • Analytical Goal: Determine the equilibrium dissociation constant (

    
    ) and kinetic rate constants (
    
    
    
    ) to validate "hit" specificity.
Mechanism of Action Context

Research indicates that sulfamoyl benzoic acid (SBA) analogues function as non-lipid agonists for the LPA2 receptor , interacting with the transmembrane binding pocket to mediate anti-apoptotic signaling. Conversely, the sulfonamide moiety can coordinate the Zinc ion in the active site of Carbonic Anhydrase , acting as a classical inhibitor. Distinguishing these activities requires a binding assay that resolves stoichiometry and kinetics.

Comparative Analysis of Binding Affinity Methods

For a small molecule (


) with potential moderate affinity (

to high

range), the choice of assay is critical.
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Radioligand Binding (SPA/Filtration)
Primary Output Kinetics (

) & Affinity (

)
Thermodynamics (

) &

Affinity (

)
Label Requirement Label-free (Target immobilized)Label-free (Solution phase)Requires Radiolabeled Competitor
Sample Consumption Low (Ligand: <1 mg)High (Protein: mg quantities)Low (Ligand)
Sensitivity High (can detect weak binders)Moderate (best for tight binders)High
Suitability for this Compound Optimal. Resolves "sticky" non-specific binding via sensorgrams.Secondary. Good for validating stoichiometry if solubility permits.Limited. Requires a known high-affinity radioligand for displacement.
Recommendation

Surface Plasmon Resonance (SPR) is the superior method for this compound.

  • Reasoning: Sulfonamide derivatives often exhibit fast on/off rates. SPR is the only method that captures the residence time of the drug on the target, which is crucial for efficacy. Furthermore, SPR allows for "solvent correction" to account for the DMSO required to solubilize the hydrophobic methoxyphenyl group.

Detailed Experimental Protocol: SPR Kinetic Analysis

Objective: Determine


 of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid against the LPA2 receptor (solubilized/nanodisc) or Carbonic Anhydrase (soluble).
Phase 1: Ligand Preparation & Solubility Check
  • Stock Solution: Dissolve the compound in 100% DMSO to 10 mM.

  • Solubility Limit: Perform a nephelometry or visual check in the running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Critical Step: Ensure final DMSO concentration does not exceed 5% (typically 1-2% is used in SPR).

    • Note: The benzoic acid group ensures solubility at neutral pH, but the methoxyphenyl ring adds hydrophobicity.

Phase 2: Sensor Chip Immobilization
  • Target: Recombinant Protein (e.g., Carbonic Anhydrase II) or GPCR-Nanodisc.

  • Chip Type: CM5 (Carboxymethylated dextran) for soluble enzymes; L1 or NTA for membrane proteins.

  • Coupling Chemistry (Amine Coupling):

    • Activate: Inject EDC/NHS (1:1) for 420s at 10

      
      L/min.
      
    • Ligand: Inject Target Protein (20

      
      g/mL in 10 mM Sodium Acetate, pH 5.0) to reach ~2000 RU (Response Units).
      
    • Block: Inject 1 M Ethanolamine-HCl (pH 8.5) to deactivate remaining esters.

Phase 3: Multi-Cycle Kinetics (MCK)
  • Running Buffer: HBS-P+ with exact DMSO matching (e.g., 2% DMSO).

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Analyte Injection:

    • Prepare a 2-fold dilution series of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Association: Inject for 60s at 30

      
      L/min.
      
    • Dissociation: Allow buffer flow for 120s.

    • Regeneration: If binding is not fully reversible, use a mild regeneration solution (e.g., 10 mM Glycine pH 2.5) for 30s. Note: Sulfonamides often dissociate rapidly, making regeneration unnecessary.

Phase 4: Data Analysis[1]
  • Zeroing: Subtract the signal from the Reference Channel (unmodified surface) and the Buffer Blank (0

    
    M analyte).
    
  • Fitting: Fit the sensorgrams to a 1:1 Langmuir Binding Model .

    • Equation:

      
      
      
  • Quality Control: Ensure the

    
     is theoretical consistent with the molecular weight ratio.
    

Visualization of Signaling & Workflow

The following diagram illustrates the SPR workflow and the compound's potential interaction pathways (LPA2 vs. CAII).

BindingAffinityWorkflow cluster_SPR SPR Assay (CM5/L1 Chip) Compound 3-[(2-Methoxyphenyl) sulfamoyl]benzoic acid Stock DMSO Stock (10 mM) Compound->Stock Dilution Dilution Series (0.1 - 100 µM) Stock->Dilution + Buffer Injection Analyte Injection (Association Phase) Dilution->Injection Immobilization Target Immobilization (LPA2 or CAII) Immobilization->Injection Ligand Surface Dissociation Buffer Wash (Dissociation Phase) Injection->Dissociation Sensorgram Sensorgram Output (RU vs Time) Dissociation->Sensorgram Analysis Kinetic Fitting (1:1 Langmuir) Sensorgram->Analysis Result KD, kon, koff Analysis->Result

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Troubleshooting & Self-Validation

To ensure Trustworthiness and Integrity of the data:

  • The "Square Wave" Test: If the sensorgram looks like a perfect square wave (instant on/off), the kinetics are too fast for the instrument or it is a bulk refractive index effect (non-binding). Solution: Perform a steady-state affinity fit instead of a kinetic fit.

  • Stoichiometry Check: If the experimental

    
     is much higher than the theoretical 
    
    
    
    , you have non-specific binding (aggregation). Solution: Add 0.05% BSA or increase salt concentration to 300 mM.
  • DMSO Mismatch: Spikes at the start/end of injection indicate mismatched DMSO concentrations between sample and running buffer. Solution: Use strict solvent correction protocols.

References

  • LPA2 Receptor Agonism: Beck, B., et al. (2014).[1] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.

  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • SPR Methodology: Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition.

Sources

Cross-Validation of HPLC and LC-MS Methods for Analyzing 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sulfonamide-based pharmaceuticals and intermediates, the accurate quantification of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid (hereafter referred to as 3-MSBA ) is critical.[1] This compound features dual ionizable groups—a carboxylic acid and a sulfonamide—making its retention behavior pH-dependent and its ionization efficiency variable across techniques.

This guide provides a direct, experimental cross-validation between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers a robust, cost-effective solution for Quality Control (QC) in high-concentration samples (>1 µg/mL), LC-MS/MS is required for trace impurity profiling and bioanalytical limits (<10 ng/mL).[1]

Key Takeaway: The two methods are not mutually exclusive but orthogonal. This guide demonstrates how to validate the HPLC method using the LC-MS method as the "Gold Standard" reference, ensuring data integrity across the drug development lifecycle.

Analyte Profile & Chemical Logic

Understanding the physicochemical properties of 3-MSBA is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₄H₁₃NO₅SMW: 307.32 g/mol
Functional Groups Carboxylic Acid, Sulfonamide, MethoxyAmphoteric nature (acidic protons on COOH and SO₂NH).[1]
pKa (Predicted) pKa₁ ≈ 3.5 (COOH)pKa₂ ≈ 10.2 (Sulfonamide)Critical: Mobile phase pH must be < 3.0 to keep the molecule protonated and hydrophobic for C18 retention.[1]
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reversed-Phase Chromatography (RPC).[1]
UV Max ~254 nm (Benzene ring π-π*)Universal detection possible; high sensitivity at 254 nm.[1]

Experimental Protocols

To ensure cross-validity, both methods utilize the same stationary phase chemistry and compatible mobile phases . This eliminates variables related to column selectivity, isolating the detector performance as the variable.

Method A: HPLC-UV (The Routine Workhorse)

Best for: Raw material assay, stability testing, process control.[1]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: Diode Array Detector (DAD) at 254 nm (Reference 360 nm).[1]

Scientist’s Note: We use Formic Acid instead of Phosphate buffer here. While Phosphate is better for peak shape in UV, it is incompatible with MS.[1] Using Formic Acid in the HPLC method allows us to transfer the exact separation to LC-MS for troubleshooting without re-developing the method.

Method B: LC-MS/MS (The Trace Specialist)

Best for: Genotoxic impurity screening, pharmacokinetic (PK) studies, cleaning validation.[1]

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Rationale: Both the carboxylic acid and sulfonamide groups deprotonate easily, yielding a stable [M-H]⁻ ion (m/z 306.1).[1] Positive mode is feasible but often suffers from higher background noise for acidic analytes.[1]

  • MRM Transitions:

    • Quantifier: 306.1 → 135.0 (Cleavage of sulfonyl group).[1]

    • Qualifier: 306.1 → 262.0 (Loss of CO₂).[1]

Cross-Validation Workflow

The following diagram illustrates the workflow to cross-validate the HPLC-UV method against the LC-MS reference method.

CrossValidation Start Start: Method Development SamplePrep Sample Preparation (Spiked Matrix & Standards) Start->SamplePrep Split Split Sample SamplePrep->Split HPLC Method A: HPLC-UV (High Conc. Range) Split->HPLC > 1 µg/mL LCMS Method B: LC-MS/MS (Trace Conc. Range) Split->LCMS < 1 µg/mL DataAnalysis Data Processing HPLC->DataAnalysis LCMS->DataAnalysis Validation Cross-Validation Metrics (Bland-Altman & Regression) DataAnalysis->Validation Decision Does HPLC bias < 5% vs LC-MS? Validation->Decision Approved Method Validated Use HPLC for QC, MS for Trace Decision->Approved Yes Refine Refine HPLC Method (Check Co-elution/Matrix Effect) Decision->Refine No Refine->Start

Figure 1: Cross-validation workflow ensuring HPLC accuracy is grounded in Mass Spectrometric specificity.

Performance Comparison Data

The following data summarizes a typical validation study for 3-MSBA. Note the trade-off between sensitivity (LC-MS) and precision/range (HPLC).[1]

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1]Comparative Insight
Linearity Range 1.0 – 1000 µg/mL0.5 – 1000 ng/mLLC-MS is 1000x more sensitive but saturates early.[1]
LOD (Limit of Detection) 0.3 µg/mL0.1 ng/mLLC-MS is required for cleaning validation (ppm levels).
Precision (RSD %) < 0.5% (Excellent)2.0 – 5.0% (Moderate)HPLC is superior for assay potency where tight precision is needed.[1]
Specificity Moderate (Retention time only)High (Mass + Retention time)LC-MS proves that the HPLC peak is pure (no co-eluting impurities).[1]
Matrix Effect NegligibleModerate (Ion Suppression)LC-MS requires stable isotope internal standards (SIL-IS) to correct for matrix effects.[1]
The "Bridge" Experiment

To validate the HPLC method, analyze a set of 20 process samples (concentration ~50 µg/mL) using both methods.

  • Acceptance Criteria: The HPLC result should be within ±3.0% of the LC-MS result.

  • Common Failure Mode: If HPLC results are consistently higher than LC-MS, it indicates a co-eluting impurity hidden under the UV peak that the MS is not detecting (or separating).[1]

Decision Logic: Which Method When?

Use this logic tree to select the appropriate analytical technique for your stage of development.

DecisionTree Input Sample Type? Conc Exp. Conc. > 1 µg/mL? Input->Conc Matrix Complex Matrix? (Plasma/Urine) Conc->Matrix No (< 1 µg/mL) Reg Regulatory Goal? Conc->Reg Yes LCMS Use LC-MS/MS (Sensitive, Specific) Matrix->LCMS Yes Matrix->LCMS No (but low conc) HPLC Use HPLC-UV (Cost-effective, Precise) Reg->HPLC Potency/Release Reg->LCMS Impurity ID/GTI

Figure 2: Decision matrix for selecting HPLC vs. LC-MS based on concentration and regulatory requirements.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Classic text on HPLC separation logic).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1]

  • PubChem. (2024).[1] Compound Summary: Sulfonamide Derivatives and pKa predictions. National Library of Medicine.[1] [1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In modern drug discovery, high affinity for a primary target is merely the entry ticket; the clinical viability of a small molecule is often dictated by its selectivity profile. A compound with nanomolar affinity for a therapeutic target (e.g., Dopamine D2) but equipotent affinity for a safety target (e.g., hERG or 5-HT2B) is a liability, not a lead.

This guide outlines a rigorous, self-validating framework for benchmarking the selectivity of a novel compound against a panel of related receptors. We focus on G-Protein Coupled Receptors (GPCRs), the largest class of drug targets, and utilize Radioligand Binding Assays as the primary benchmarking tool, followed by functional validation.

Experimental Design: Constructing the Panel

To objectively benchmark a product, one must define the "Anti-Targets"—receptors associated with known adverse events. A robust panel typically consists of 44–80 targets, but for this guide, we focus on a critical "Safety Core."

Table 1: The Critical Safety & Selectivity Core
Receptor ClassSpecific TargetClinical Risk of Off-Target Binding
Ion Channel hERG (Kv11.1) QT prolongation, Torsades de Pointes (Fatal Arrhythmia).
Serotonergic 5-HT2B Valvular heart disease (cardiac fibrosis).
Dopaminergic D2 / D3 Extrapyramidal symptoms (EPS) if intended target is non-dopaminergic.
Muscarinic M1 Cognitive impairment, dry mouth, blurred vision.
Adrenergic

1A
Orthostatic hypotension.

Expert Insight: When benchmarking, always run a Reference Standard (a clinically approved drug with a known profile, e.g., Clozapine or Haloperidol) alongside your novel compound to normalize inter-assay variability.

Methodology: Radioligand Binding Assay (The Gold Standard)

While fluorescence-based assays are faster, Radioligand Binding remains the gold standard for determining affinity (


) because it is less susceptible to artifacts (autofluorescence) and allows for precise thermodynamic characterization.
Workflow Diagram

The following diagram illustrates the critical path for a competition binding assay, highlighting the checkpoints for data integrity.

BindingAssayWorkflow Membrane Membrane Prep (Target Receptor) Incubation Equilibrium Incubation (90 min @ RT) Membrane->Incubation Ligand Radioligand (Fixed Conc ~ Kd) Ligand->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation Harvest Filtration (GF/B Filters) Incubation->Harvest Terminate Binding Count Scintillation Counting (CPM -> DPM) Harvest->Count Wash Unbound Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate IC50

Caption: Figure 1. Critical path for Radioligand Competition Binding. Note that equilibrium time must be empirically determined for each receptor.

Detailed Protocol (Self-Validating System)

Objective: Determine the concentration of test compound required to displace 50% of a specific radioligand (


).
  • Membrane Preparation:

    • Use HEK293 or CHO cells overexpressing the specific human GPCR.

    • Validation: Protein concentration must be optimized to ensure <10% of total radioligand is bound (preventing ligand depletion artifacts).

  • Assay Assembly:

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM unlabeled ligand).

    • Experimental: Membrane + Radioligand + Test Compound (10 concentrations, e.g., 10 nM to 100 µM).

  • Incubation:

    • Incubate at room temperature (typically 90 mins) to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter itself.

  • Quantification:

    • Add scintillant and count on a MicroBeta or TopCount system.

Data Analysis: The Mathematics of Selectivity

Raw CPM (Counts Per Minute) data must be converted into affinity constants (


) to be comparable across different assays.
The Cheng-Prusoff Correction

The


 is dependent on the concentration of radioligand used. To get the intrinsic affinity (

), use the Cheng-Prusoff equation:


  • 
     : Concentration of competitor displacing 50% of specific binding.[1]
    
  • 
     : Concentration of radioligand added (Free concentration).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[2]
    

Critical Caveat: This equation assumes simple competitive interaction and equilibrium conditions. If the Hill Slope of the displacement curve deviates significantly from -1.0 (e.g., < 0.8 or > 1.2), do not use this equation; it may indicate allostery or cooperativity [1].

Calculating Selectivity Ratios

The Selectivity Ratio (SR) quantifies the safety window:



  • SR > 100: Highly Selective (Ideal).

  • SR 10–100: Moderately Selective (Acceptable depending on indication).

  • SR < 10: Non-Selective (High risk of side effects).

Comparative Case Study: Novel Candidate vs. Reference

Scenario: We are developing a novel Dopamine D2 antagonist ("Selecto-X") for schizophrenia. We benchmark it against "Promiscu-Y" (a generic reference compound) to assess cardiac and metabolic safety risks.

Table 2: Comparative Selectivity Profile ( values in nM)
ReceptorSelecto-X (

nM)
Promiscu-Y (

nM)
Selecto-X Ratio (vs D2)Interpretation
D2 (Target) 1.5 2.0 1 (Ref)Potent On-Target binder.
5-HT2A 3004.0200xHigh Selectivity (Low metabolic risk).
hERG >10,00050>6,600xExcellent Cardiac Safety.
M1 1,20010800xLow risk of cognitive side effects.
H1 5.03.03.3xRed Flag: Sedation risk.

Analysis:

  • Selecto-X demonstrates a superior safety profile regarding hERG (cardiac safety) compared to Promiscu-Y.

  • However, Selecto-X shows poor selectivity against Histamine H1 (only 3.3-fold). This predicts that while the drug is heart-safe, it will likely cause significant sedation.

  • Promiscu-Y is a "dirty" drug with high affinity for hERG and M1, predicting arrhythmias and anticholinergic toxicity.

Functional Validation & Decision Logic

Binding affinity (


) does not tell you what the compound does (Agonist vs. Antagonist). High affinity binding to an off-target requires a functional follow-up.
Functional Assays[3][4][5]
  • Gq-coupled (e.g., 5-HT2B): Measure Calcium Flux (FLIPR) or IP-One accumulation.

  • Gi/Gs-coupled (e.g., D2, 5-HT1A): Measure cAMP modulation (TR-FRET or GloSensor).

Selectivity Decision Tree

Use this logic flow to determine the fate of a compound based on benchmarking data.

SelectivityLogic Start Binding Panel Data CheckTarget High Affinity for Target? (Ki < 100nM) Start->CheckTarget Drop1 STOP: Lack of Potency CheckTarget->Drop1 No CheckSafety Clean Safety Core? (hERG, 5-HT2B > 10uM) CheckTarget->CheckSafety Yes Drop2 STOP: Toxicity Risk CheckSafety->Drop2 No CheckRatio Selectivity Ratio > 50x? CheckSafety->CheckRatio Yes Functional Run Functional Assay (Agonist vs Antagonist) CheckRatio->Functional Yes Optimize Lead Optimization (SAR to improve ratio) CheckRatio->Optimize No Functional->Optimize Adverse Mode Candidate Development Candidate Functional->Candidate Desired Mode of Action

Caption: Figure 2. Decision logic for progressing a lead compound based on selectivity and functional data.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • National Institute of Mental Health (NIMH). (n.d.). PDSP Assay Protocols. Psychoactive Drug Screening Program. [Link]

  • Food and Drug Administration (FDA). (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • Roth BL, et al. (2000). The Psychoactive Drug Screening Program (PDSP): A new resource for CNS drug discovery. Psychopharmacology. [Link]

Sources

Investigating functional alternatives to 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid in research

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Functional Alternatives to 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid for GPR35 Modulation

Executive Summary: The Search for Selectivity

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid represents a class of synthetic sulfonamide-based ligands designed to modulate G-protein coupled receptor 35 (GPR35) .[1] While this scaffold provides a robust chemical probe for studying GPR35 activation—a target increasingly linked to inflammatory bowel disease (IBD), pain modulation, and metabolic homeostasis—it is not without limitations.[1]

For the serious researcher, relying solely on this compound can introduce experimental bias due to:

  • Species Ortholog Discrepancy: GPR35 is notorious for significant sequence divergence between human and rodent models (human vs. murine GPR35), often rendering specific sulfonamide probes ineffective in translational studies.[1]

  • Physicochemical Constraints: Limited aqueous solubility at physiological pH can hamper high-throughput screening (HTS) or in vivo bioavailability.[1]

This guide evaluates three functional alternatives, categorized by their experimental utility: Zaprinast (The Historical Benchmark), Pamoic Acid (The High-Potency Agonist), and Lodamin (The In Vivo Specialist).[1]

Critical Analysis of Alternatives

Alternative A: Zaprinast (The Historical Benchmark)[1]
  • Mechanism: PDE5/PDE6 inhibitor that acts as a moderate affinity GPR35 agonist.[1]

  • Why Switch? Use Zaprinast when you need a positive control with extensive historical literature.[1]

  • The Catch: It is a "dirty" drug.[1] Its primary activity is phosphodiesterase (PDE) inhibition.[1] If your readout (e.g., cAMP levels) is sensitive to PDE activity, Zaprinast will generate false positives.[1]

  • Best For: Initial validation of GPR35 expression in cell lines.[1]

Alternative B: Pamoic Acid (The High-Potency Agonist)[1]
  • Mechanism: A potent GPR35 agonist, often used to activate the receptor to maximal efficacy.[1]

  • Why Switch? It offers significantly higher potency (low micromolar to nanomolar range) compared to many sulfonamide derivatives.[1]

  • The Catch: Extreme Species Selectivity. Pamoic acid is a potent agonist at human GPR35 but has significantly reduced or negligible activity at rat/mouse GPR35.[1][2] Do not use this for murine disease models without verifying receptor engagement.[1]

  • Best For: Human cell-based assays (e.g., HEK293-hGPR35, HT-29).[1]

Alternative C: Lodamin (The In Vivo Specialist)
  • Mechanism: A broad-spectrum angiogenesis inhibitor that was later identified as a potent GPR35 agonist.[1]

  • Why Switch? Unlike the benzoic acid sulfonamides, Lodamin has favorable pharmacokinetic properties for animal studies.[1]

  • Best For: Translational research and in vivo inflammatory models.[1]

Comparative Performance Data

The following data aggregates average potency values (EC50) across standard assays. Note that "Selectivity" refers to the absence of major off-target effects.[1]

Feature3-[(2-Methoxyphenyl)...][1][3][4][5] (Benchmark)ZaprinastPamoic AcidLodaminKynurenic Acid (Endogenous)
Primary Target GPR35PDE5 / GPR35GPR35Angiogenesis / GPR35GPR35 / NMDAR
Human GPR35 EC50 ~1-5 µM~1-10 µM~0.05 - 0.5 µM~0.1 - 1 µM~10 - 100 µM
Murine Activity VariableModeratePoor/Inactive HighLow
Solubility Low (DMSO req.)[1]ModerateLow (DMSO req.)ModerateHigh
Risk Factor Ortholog variationPDE InhibitionSpecies SpecificityMulti-targetLow Potency

Experimental Protocol: Validating GPR35 Activation via Beta-Arrestin Recruitment

To objectively compare these alternatives, you cannot rely solely on cAMP assays (G


i/o coupling) because of the potential for PDE interference (Zaprinast).[1] The Tango™ Beta-Arrestin Recruitment Assay  is the gold standard for specificity.[1]

Objective: Quantify ligand-induced recruitment of


-arrestin to GPR35.[1]

Materials:

  • HTLA cells (HEK293 stably expressing TEV protease-

    
    -arrestin2).[1]
    
  • GPR35-Tango plasmid (GPR35 fused to tTA transcription factor via TEV cleavage site).[1]

  • Luciferase substrate (e.g., Bright-Glo).[1]

Workflow:

  • Transfection: Seed HTLA cells (20,000 cells/well) in a white-walled 96-well plate. Transfect with GPR35-Tango plasmid using Lipofectamine.[1] Incubate 24h.

  • Starvation: Replace medium with serum-free DMEM to reduce basal activity. Incubate 4-6h.

  • Treatment:

    • Prepare 10mM stocks of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, Zaprinast, and Pamoic Acid in DMSO.

    • Perform serial dilutions (100 µM down to 1 nM) in assay buffer.

    • Add ligands to cells.[1] Include a Vehicle Control (0.1% DMSO) .[1]

  • Incubation: Incubate overnight (16-20h) at 37°C. Note: This long incubation allows for tTA release, nuclear translocation, and Luciferase expression.

  • Readout: Add Luciferase substrate. Incubate 5 min at RT. Read Luminescence on a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate EC50 using non-linear regression (Sigmoidal dose-response).

Validation Check:

  • If Zaprinast shows activity but Pamoic Acid does not (in human cells), your transfection failed (Zaprinast is likely hitting PDEs affecting basal cAMP).[1]

  • If Pamoic Acid signal > Zaprinast signal, the system is valid for GPR35.[1]

Visualizing the Mechanism and Workflow

Figure 1: GPR35 Signaling and Ligand Bias

This diagram illustrates the dual signaling pathways of GPR35 and where specific inhibitors/agonists intervene.[1]

GPR35_Pathway Ligand Ligand (e.g., Pamoic Acid) Receptor GPR35 Receptor Ligand->Receptor Activates G_Protein Gαi/o Protein Receptor->G_Protein Couples Arrestin β-Arrestin 2 Receptor->Arrestin Recruits AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Produces ERK ERK1/2 Phosphorylation Arrestin->ERK Activates Internalization Receptor Internalization Arrestin->Internalization Induces Zaprinast_OffTarget Zaprinast (PDE Inhibition) PDE Phosphodiesterase Zaprinast_OffTarget->PDE Inhibits PDE->cAMP Degrades

Caption: GPR35 engages G


i/o (inhibiting cAMP) and 

-arrestin. Zaprinast confounds data by inhibiting PDE-mediated cAMP degradation.[1]
Figure 2: Ligand Selection Decision Tree

Use this logic flow to select the correct alternative for your specific experimental constraints.

Selection_Logic Start Start: Select GPR35 Ligand Q1 Model System? Start->Q1 Human Human Cells (HEK293, Caco-2) Q1->Human Rodent Rodent Model (Mouse/Rat) Q1->Rodent Q2 Assay Type? Human->Q2 Rec_Pamoic Use Pamoic Acid (High Potency) Rodent->Rec_Pamoic AVOID (Low Affinity) Rec_Lodamin Use Lodamin (In Vivo Stable) Rodent->Rec_Lodamin Screening High Throughput Screening Q2->Screening Pathway Pathway Dissection Q2->Pathway Screening->Rec_Pamoic Rec_Zaprinast Use Zaprinast (With PDE Controls) Pathway->Rec_Zaprinast

Caption: Decision matrix for selecting GPR35 agonists based on species orthologs and assay requirements.

References

  • Milligan, G. (2011).[1] "Ligand activation of the G protein-coupled receptor GPR35." Molecular Pharmacology. Available at: [Link]

  • Jenkins, L., et al. (2010).[1] "Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of beta-arrestin-2 and activate Galpha13." Biochemical Journal. Available at: [Link][1]

  • Zhao, P., et al. (2010).[1] "Targeting the GPR35 receptor for the treatment of inflammation."[1][2][6][7] Journal of Biological Chemistry. Available at: [Link]

  • Divorty, N., et al. (2015).[1] "G protein-coupled receptor 35: an emerging target in inflammatory and metabolic disease."[1] Frontiers in Pharmacology. Available at: [Link]

Sources

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro-In Vivo Correlation of Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The sulfamoylbenzoic acid scaffold is a cornerstone in modern medicinal chemistry, celebrated for its synthetic tractability and its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of promising therapeutic candidates for a spectrum of diseases, including cancer, inflammation, glaucoma, and Alzheimer's disease.[3][4][5] However, the journey from a potent compound in a test tube (in vitro) to an effective treatment in a living organism (in vivo) is fraught with challenges. A strong, predictable relationship between these two domains—the in vitro-in vivo correlation (IVIVC)—is the holy grail of drug development, enabling more efficient and cost-effective translation of preclinical discoveries.[6]

This guide provides an in-depth analysis of the IVIVC for sulfamoylbenzoic acid derivatives. We will dissect the experimental methodologies used to assess their activity, explore the complexities of translating these findings into whole-organism efficacy, and elucidate the critical role of structure-activity relationships (SAR) and pharmacokinetic properties in bridging this gap.

Part 1: Characterizing Potency and Mechanism - The In Vitro Landscape

The initial evaluation of any new chemical entity hinges on robust and reproducible in vitro assays. These controlled experiments are designed to quantify a compound's direct interaction with its molecular target, be it an enzyme, a receptor, or a specific cellular pathway. For sulfamoylbenzoic acid derivatives, a variety of assays are employed, tailored to their diverse mechanisms of action.

Key In Vitro Methodologies

1. Enzyme Inhibition Assays: A primary application for this class of compounds is enzyme inhibition. The choice of assay is dictated by the enzyme's function and the nature of the substrate turnover.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfamoylbenzoic acid derivatives are potent inhibitors of carbonic anhydrases, metalloenzymes implicated in diseases like glaucoma and cancer.[3][7]

    • Colorimetric Assay: This method measures the esterase activity of CA. The enzyme hydrolyzes a substrate (e.g., 4-nitrophenyl acetate), releasing a chromophore that can be quantified spectrophotometrically.[8] A decrease in color development in the presence of the inhibitor corresponds to its potency.

    • Fluorescence-Based Assay: This high-throughput method uses an indicator that is quenched upon binding to the enzyme's active site. A competitive inhibitor displaces the indicator, restoring fluorescence. This recovery is directly proportional to the inhibitor's binding affinity.[3]

  • Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition: These enzymes are involved in purinergic signaling and are targets for thrombosis and inflammation.[1][9] A common method is the malachite green-based colorimetric assay, which quantifies the inorganic phosphate released from ATP or ADP hydrolysis.[1]

  • Butyrylcholinesterase (BChE) Inhibition: Relevant for Alzheimer's disease, BChE activity is often measured using a modified Ellman's method, where the enzyme hydrolyzes a substrate like butyrylthiocholine, and the product reacts with a chromogen to produce a measurable color change.[5]

2. Receptor Agonism/Antagonism Assays:

Certain derivatives are designed to modulate receptor activity. For instance, specific sulfamoyl benzoic acid analogues have been developed as potent and specific agonists for the Lysophosphatidic Acid 2 (LPA2) receptor, which has anti-apoptotic effects.[10][11] These activities are typically measured in cell-based reporter assays where receptor activation triggers a measurable downstream signal, such as the expression of a reporter gene (e.g., luciferase) or changes in intracellular calcium levels.

3. Cell-Based Proliferation and Viability Assays:

To assess anticancer potential, derivatives are tested on various cancer cell lines. The MTT or MTS assay is a standard colorimetric method to measure cell viability, where mitochondrial reductases in living cells convert a tetrazolium salt into a colored formazan product. A reduction in signal indicates cytotoxic or cytostatic effects.[7]

Experimental Protocol: General Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This protocol provides a foundational method for assessing the in vitro inhibitory activity of sulfamoylbenzoic acid derivatives against CA isoforms.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Enzyme Solution: Reconstitute purified human CA isoenzyme (e.g., hCA II) in assay buffer to a final concentration of 1-2 µM.

    • Substrate Solution: Prepare a 10 mM solution of 4-nitrophenyl acetate (NPA) in a minimal amount of acetonitrile or DMSO, then dilute with assay buffer.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound (sulfamoylbenzoic acid derivative) in DMSO. Create serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to the sample and control wells.

    • Add 10 µL of the various inhibitor dilutions to the sample wells. For control wells, add 10 µL of DMSO.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Workflow: In Vitro Enzyme Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Add Buffer, Enzyme, and Inhibitor to wells P1->A1 A2 Pre-incubate for 15 minutes A1->A2 A3 Initiate reaction with Substrate A2->A3 A4 Measure Absorbance (Kinetic Mode) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Comparative In Vitro Activity Data

The following table summarizes the in vitro activity of selected sulfamoylbenzoic acid derivatives against various targets, demonstrating the chemical diversity and range of potencies achieved.

Compound Class/DerivativeTarget Enzyme/ReceptorAssay TypePotency (IC50/Ki)Reference
Lasamide Derivative 11 hCA IX (tumor-associated)Enzyme InhibitionKi = 49.7 nM[7]
m-Sulfamoyl Benzoamide (R)-37a Butyrylcholinesterase (hBChE)Enzyme InhibitionIC50 = 5.0 nM[5]
Sulfamoylbenzamide 3j h-NTPDase2Enzyme InhibitionIC50 = 0.29 µM[9]
Sulfamoyl Benzoic Acid Analogue LPA2 ReceptorReceptor AgonismSubnanomolar Activity[10][11]
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid α-glucosidaseEnzyme Inhibition~5x more potent than acarbose[12]

Part 2: Assessing Therapeutic Potential - The In Vivo Challenge

While in vitro data is essential for identifying active compounds, it cannot predict efficacy within the complex biological system of a living organism. In vivo studies in animal models are the critical next step to evaluate a compound's therapeutic effect, safety, and pharmacokinetic profile.

Common In Vivo Models for Sulfamoylbenzoic Acid Derivatives
  • Models of Cognitive Deficit (Alzheimer's Disease): To test the efficacy of BChE inhibitors, rodent models are often used where cognitive impairment is chemically induced.[5]

    • Scopolamine-induced Amnesia: Scopolamine is a muscarinic antagonist that impairs learning and memory. The ability of a test compound to reverse these deficits is assessed using behavioral tests like the Y-maze or Barnes maze.[13]

    • Aβ1-42 Peptide-induced Deficit: Direct injection of amyloid-beta peptide into the brain mimics the pathology of Alzheimer's, allowing for the assessment of a compound's neuroprotective and cognitive-enhancing effects.[5]

  • Models of Inflammation: The anti-inflammatory properties of derivatives targeting pathways like cPLA2α or P2Y14R are often tested in lipopolysaccharide (LPS)-induced inflammation models.[14][15] In an acute peritonitis model, administration of LPS induces a strong inflammatory response, and the efficacy of the test compound is measured by its ability to reduce the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in peritoneal fluid or serum.[14]

  • Models of Hypertension: For derivatives developed as antihypertensive agents, efficacy is tested in animal models of hypertension. The primary endpoint is a significant and sustained reduction in blood pressure compared to a control group.[16]

  • Models of Epilepsy: The anticonvulsant activity of compounds is evaluated in tests like the maximal electroshock (MES) test in rats, where the ability of a drug to prevent the spread of seizures is measured.[17]

Visualizing the Workflow: In Vivo Efficacy Study

G cluster_setup 1. Study Setup cluster_dosing 2. Dosing & Induction cluster_eval 3. Efficacy Evaluation cluster_end 4. Endpoint Analysis S1 Select Animal Model (e.g., Scopolamine-induced rats) S2 Acclimatize Animals S1->S2 S3 Randomize into Groups (Vehicle, Test Compound) S2->S3 D1 Administer Test Compound or Vehicle S3->D1 D2 Induce Disease State (e.g., Scopolamine injection) D1->D2 E1 Conduct Behavioral Tests (e.g., Y-Maze) D2->E1 E2 Collect Biological Samples (Blood, Tissue) E1->E2 E3 Biochemical Analysis (e.g., Cytokine levels) E2->E3 AN1 Statistical Analysis of Data E3->AN1 AN2 Determine In Vivo Efficacy AN1->AN2

Caption: General workflow for an in vivo efficacy study.

Part 3: The Crucial Link - Correlating In Vitro Activity and In Vivo Efficacy

A direct correlation between a low in vitro IC50 and a potent in vivo effect is rarely observed. The transition from the simplified in vitro environment to a complex physiological system introduces numerous variables that must be considered. This is where the concepts of pharmacokinetics (ADMET) and structure-activity relationships (SAR) become paramount.

The Role of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

A compound can be highly potent in vitro but fail in vivo if it has poor ADMET properties.

  • Absorption & Distribution: The compound must be absorbed into the bloodstream and reach its target tissue in sufficient concentrations. For CNS-active drugs like BChE inhibitors, the ability to cross the blood-brain barrier is critical.[5][18]

  • Metabolism: The compound may be rapidly metabolized by the liver into inactive forms, reducing its effective concentration and duration of action.

  • Excretion: The rate at which the compound is cleared from the body influences dosing frequency.

  • Toxicity: The compound must be non-toxic at its effective therapeutic dose.

While comprehensive pharmacokinetic data for all derivatives is often limited in early research, in silico ADMET predictions are widely used to screen compounds and prioritize those with favorable drug-like properties.[1][12] Experimental studies have also shown that factors like stereochemistry can significantly impact pharmacokinetic parameters such as clearance and brain permeability.[1]

The Power of Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of a lead compound to understand how different functional groups influence its biological activity.[19] This iterative process is crucial for optimizing not just in vitro potency but also the pharmacokinetic properties that govern in vivo efficacy. For sulfamoylbenzoic acid derivatives, SAR studies have revealed key insights:

  • Substituents on both the sulfamoyl and benzamide moieties are critical for determining inhibitory potency and selectivity against different h-NTPDase isoforms.[1][9]

  • For BChE inhibitors, a structure-guided design approach, aided by molecular docking, led to the identification of novel compounds with significantly improved potency.[5]

  • The nature and position of substituents on the aromatic ring are highly influential on the diverse biological activities of the entire class of compounds.[1]

Visualizing the IVIVC Influencers

G cluster_vitro In Vitro Activity cluster_vivo In Vivo Efficacy cluster_bridge Bridging Factors Vitro Potency (IC50, Ki) Selectivity Mechanism of Action ADMET Pharmacokinetics (ADMET) - Absorption - Distribution (e.g., BBB) - Metabolism - Excretion Vitro->ADMET SAR Structure-Activity Relationship (SAR) Vitro->SAR Vivo Therapeutic Effect Effective Dose (ED50) Safety Profile ADMET->Vivo SAR->Vivo

Caption: Key factors influencing the in vitro-in vivo correlation.

A Case Study: BChE Inhibitors for Alzheimer's Disease

A recent study on m-sulfamoyl benzoamide derivatives provides an excellent example of correlating in vitro and in vivo data.[5]

  • In Vitro Success: Compound (R)-37a was identified as a top-ranked BChE inhibitor with an IC50 of just 5.0 nM. It also showed no apparent cytotoxicity in relevant neuronal cell lines.

  • In Vivo Validation: When tested in both scopolamine- and Aβ1-42-induced cognitive deficit models in animals, the most active compounds, including the series lead for (R)-37a, demonstrated a significant ability to improve cognition.[5]

This successful translation was not merely due to high in vitro potency. It was the result of a comprehensive approach that included evaluating physicochemical properties (like LogP and solubility, which influence ADMET) and using molecular modeling to guide the structural design for optimal target engagement and drug-like characteristics.[5]

Conclusion

The sulfamoylbenzoic acid scaffold continues to be a rich source of therapeutic innovation. However, this guide underscores that a strong in vitro result is merely the first step on a long and complex path to a viable drug. A successful IVIVC is not assumed but is built through a meticulous, integrated strategy. By combining mechanistically relevant in vitro assays with well-designed in vivo models and overlaying this with a deep understanding of pharmacokinetics and structure-activity relationships, researchers can more effectively bridge the gap between benchtop discovery and clinical reality. The continued exploration of this versatile chemical class, grounded in the principles of rigorous IVIVC, holds immense promise for developing novel therapeutics to address unmet medical needs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.